1,1-Diiodopropane
説明
Structure
3D Structure
特性
CAS番号 |
10250-52-9 |
|---|---|
分子式 |
C3H6I2 |
分子量 |
295.89 g/mol |
IUPAC名 |
1,1-diiodopropane |
InChI |
InChI=1S/C3H6I2/c1-2-3(4)5/h3H,2H2,1H3 |
InChIキー |
GELJRMXFVDEVLN-UHFFFAOYSA-N |
SMILES |
CCC(I)I |
正規SMILES |
CCC(I)I |
製品の起源 |
United States |
Foundational & Exploratory
1,1-Diiodopropane chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,1-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. Due to the limited availability of published experimental data for this specific compound, this guide combines reported data with theoretical predictions and information from analogous compounds to offer a thorough resource.
Core Chemical Properties
This compound is a geminal dihaloalkane. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₆I₂ | --INVALID-LINK--[1] |
| Molecular Weight | 295.89 g/mol | --INVALID-LINK--[1] |
| CAS Number | 10250-52-9 | --INVALID-LINK--[2] |
| Appearance | Not specified; likely a liquid | N/A |
| Density | 2.476 g/cm³ (estimate) | --INVALID-LINK--[2] |
| Boiling Point | 239.33 °C (estimate) | --INVALID-LINK--[2] |
| Melting Point | -16.49 °C (estimate) | --INVALID-LINK--[2] |
| Refractive Index | 1.6160 | --INVALID-LINK--[2] |
| Solubility | Insoluble in water | N/A |
| LogP | 3.18 (Predicted) | --INVALID-LINK--[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, a plausible synthesis can be adapted from general methods for the preparation of gem-diiodoalkanes.
Synthesis of this compound from Propanal Hydrazone
A common method for the synthesis of gem-diiodides is the reaction of an aldehyde or ketone with hydrazine, followed by iodination.[4]
Reaction Scheme: CH₃CH₂CHO + N₂H₄ → CH₃CH₂CH=NNH₂ + H₂O CH₃CH₂CH=NNH₂ + 2 I₂ + 2 (C₂H₅)₃N → CH₃CH₂CHI₂ + N₂ + 2 (C₂H₅)₃NHI
Materials and Equipment:
-
Propanal (CH₃CH₂CHO)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Iodine (I₂)
-
Triethylamine ((C₂H₅)₃N)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Formation of Propanal Hydrazone: In a round-bottom flask, dissolve propanal in ethanol. Add hydrazine hydrate dropwise while stirring at room temperature. The reaction is typically exothermic. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the hydrazone.
-
Iodination: In a separate flask, prepare a solution of iodine in diethyl ether. To this solution, add triethylamine.
-
Reaction: Cool the iodine solution in an ice bath. Slowly add the propanal hydrazone solution to the iodine solution with vigorous stirring. The addition should be controlled to maintain a low temperature. Nitrogen gas will evolve during the reaction.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Purification
The crude this compound can be purified by fractional distillation under reduced pressure.
Procedure:
-
Set up a fractional distillation apparatus.
-
Heat the crude product gently under reduced pressure.
-
Collect the fraction that boils at the expected boiling point of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
CH₃ group: A triplet around δ 1.0-1.2 ppm. The signal is split by the adjacent CH₂ group.
-
CH₂ group: A quartet of triplets (or multiplet) around δ 2.0-2.3 ppm. The signal is split by the adjacent CH₃ and CH groups.
-
CH group: A triplet around δ 4.5-5.0 ppm. The signal is split by the adjacent CH₂ group.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
CH₃ carbon: Approximately δ 10-15 ppm.
-
CH₂ carbon: Approximately δ 30-35 ppm.
-
CHI₂ carbon: A downfield signal, likely in the range of δ 15-25 ppm, significantly influenced by the two iodine atoms.
Experimental NMR Data for Isomers of Diiodopropane:
| Compound | Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,2-Diiodopropane | Vicinal | 1.98 (d, 3H), 3.85 (dd, 1H), 4.25 (m, 1H), 4.40 (dd, 1H) | 29.5, 33.8, 43.1 |
| 1,3-Diiodopropane | Terminal | 2.25 (quintet, 2H), 3.28 (t, 4H) | 7.1, 35.5 |
Infrared (IR) Spectroscopy
A vapor-phase IR spectrum for this compound is noted to be available in spectral databases.[1] The expected characteristic absorption bands are:
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C-H bending (alkane): 1375-1470 cm⁻¹
-
C-I stretching: 500-600 cm⁻¹ (This region is often complex).
Reactivity and Chemical Properties
Gem-diiodoalkanes are versatile intermediates in organic synthesis.
General Reactivity
The two iodine atoms on the same carbon atom make this compound susceptible to various reactions. The C-I bonds are relatively weak and can be cleaved to form reactive intermediates.
Formation of Organometallic Reagents
This compound can react with metals like magnesium or lithium to form organometallic reagents. For example, with magnesium, it can form a Grignard-like reagent which can then be used in various coupling reactions.
Simmons-Smith-type Cyclopropanation
Gem-diiodoalkanes are precursors for carbenoids used in cyclopropanation reactions. Although less common than diiodomethane, this compound could potentially be used to form substituted cyclopropanes.
Elimination Reactions
Under basic conditions, this compound can undergo elimination reactions to form alkenyl iodides.
Safety and Handling
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, dark place away from heat and incompatible materials such as strong oxidizing agents and bases.
-
Hazards: Iodoalkanes are generally considered to be toxic and irritants. Avoid inhalation, ingestion, and skin contact. They can be lachrymators.
This guide provides a summary of the available and predicted chemical properties of this compound. Researchers should exercise caution and refer to experimentally determined data as it becomes available.
References
Synthesis of 1,1-Diiodopropane from Propyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1-diiodopropane from propyne. The synthesis proceeds via a well-established electrophilic addition mechanism, offering a direct route to this geminal diiodide. This document outlines the core chemical principles, a detailed, representative experimental protocol, and relevant data for professionals engaged in chemical research and development.
Introduction
This compound is a valuable organoiodine compound utilized in various organic syntheses. Its geminal diiodo- functionality makes it a precursor for the formation of carbenoids and for carbon-carbon bond formation reactions. The synthesis from propyne, a readily available C3 alkyne, involves the addition of two equivalents of hydrogen iodide (HI). This reaction is a classic example of electrophilic addition to an alkyne and follows Markovnikov's rule.
Reaction Principle and Mechanism
The synthesis of this compound from propyne is a two-step electrophilic addition reaction. The overall reaction is as follows:
CH₃-C≡CH + 2 HI → CH₃-CH₂-CHI₂
The reaction mechanism proceeds through a vinyl iodide intermediate.
Step 1: First Electrophilic Addition of HI
The first molecule of hydrogen iodide adds across the triple bond of propyne. In accordance with Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the iodide ion adds to the more substituted carbon atom (the internal carbon). This results in the formation of a secondary vinylic carbocation intermediate, which is more stable than the alternative primary vinylic carbocation. The subsequent attack by the iodide ion yields 2-iodopropene.
Step 2: Second Electrophilic Addition of HI
The second molecule of HI adds across the double bond of the 2-iodopropene intermediate. Again, following Markovnikov's rule, the hydrogen atom adds to the terminal carbon, leading to the formation of a more stable secondary carbocation on the internal carbon. The attack of the iodide ion on this carbocation results in the final product, this compound.
Quantitative Data
Due to the lack of a specific published protocol for the synthesis of this compound from propyne, the following table presents estimated yields based on analogous hydroiodination reactions of other terminal alkynes. The actual yield may vary depending on the specific experimental conditions.
| Reactant | Product | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Propyne | This compound | Excess HI | Dichloromethane | 0 to rt | 2-4 | Estimated 70-80% |
| 1-Hexyne | 2,2-Diiodohexane | Excess HI | Chloroform | 0 | 3 | ~75% |
| Phenylacetylene | 1,1-Diiodo-1-phenylethane | Excess HI | Acetic Acid | rt | 12 | ~85% |
Note: The yield for the target reaction is an educated estimate based on similar reactions and should be optimized experimentally.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from propyne. This procedure is based on general methods for the hydroiodination of terminal alkynes and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Propyne (gas or condensed)
-
Anhydrous Hydrogen Iodide (gas or solution in a suitable solvent)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube is charged with anhydrous dichloromethane (e.g., 100 mL). The flask is cooled to 0 °C in an ice bath.
-
Introduction of Propyne: Propyne gas is bubbled through the cold dichloromethane until a desired amount (e.g., 0.1 mol) has been dissolved. The mass of the dissolved propyne can be determined by the change in the mass of the flask.
-
Addition of Hydrogen Iodide: Anhydrous hydrogen iodide gas is then slowly bubbled through the stirred propyne solution at 0 °C. A slight excess of HI (e.g., 0.22 mol) is recommended to ensure complete reaction. The reaction is exothermic and the temperature should be maintained at 0 °C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if appropriate standards are available.
-
Reaction Quenching: After the addition of HI is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours and then allowed to warm to room temperature and stirred for another 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated and washed successively with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine) and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound from propyne.
Caption: General experimental workflow for the synthesis and purification.
Unveiling the Physicochemical Landscape of 1,1-Diiodopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diiodopropane, a geminal dihaloalkane, serves as a valuable building block in organic synthesis and holds potential significance in the development of novel pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and illustrative workflows to guide laboratory practice.
Core Physical Properties of this compound
The known physical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated and should be confirmed through experimental verification for critical applications.
| Property | Value | Reference |
| Molecular Formula | C₃H₆I₂ | [1][2] |
| Molecular Weight | 295.89 g/mol | [2] |
| Density | 2.476 g/cm³ | [2] |
| Boiling Point | 239.33 °C (estimated) | [2] |
| Melting Point | -16.49 °C (estimated) | [2] |
| Refractive Index | 1.616 | [2] |
| Solubility in Water | Low (expected) | |
| Solubility in Organic Solvents | Soluble in non-polar solvents (expected) |
Experimental Protocols for Property Determination
The following sections detail the experimental methodologies for the precise measurement of the key physical properties of this compound.
Determination of Density
The density of liquid this compound can be accurately determined using a pycnometer.
Methodology:
-
Cleaning and Calibration: Thoroughly clean a pycnometer of a known volume with a suitable solvent (e.g., acetone) and dry it completely. Determine the mass of the empty, dry pycnometer using an analytical balance.
-
Filling: Carefully fill the pycnometer with distilled water of a known temperature and record the mass. This allows for the precise calibration of the pycnometer's volume.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, ensuring no air bubbles are trapped.
-
Mass Determination: Measure the mass of the pycnometer filled with this compound.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (mass of this compound) / (volume of the pycnometer)
Determination of Boiling Point
The boiling point of this compound can be determined using a micro-boiling point or distillation method. Given its relatively high estimated boiling point, a distillation setup is suitable.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Addition: Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Observation: The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is observed as a stable temperature on the thermometer during the distillation of the liquid. The temperature should be recorded when the first drop of distillate is collected in the receiving flask.
Determination of Melting Point
The melting point of this compound, which is below room temperature, can be determined using a cooling curve method or a cryostat.
Methodology (Cooling Curve):
-
Sample Preparation: Place a sample of liquid this compound in a test tube fitted with a thermometer or temperature probe.
-
Cooling: Immerse the test tube in a suitable cooling bath (e.g., a dry ice/acetone slurry).
-
Data Logging: Record the temperature of the sample at regular time intervals as it cools and eventually freezes.
-
Analysis: Plot a graph of temperature versus time. The melting point is the temperature at which the plateau in the cooling curve occurs, representing the phase transition from liquid to solid.
Determination of Refractive Index
The refractive index of liquid this compound can be measured using an Abbé refractometer.
Methodology:
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to equilibrate to a standard temperature (typically 20°C).
-
Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Recording: Read the refractive index value directly from the instrument's scale.
Determination of Solubility
A qualitative and semi-quantitative determination of the solubility of this compound in various solvents can be performed through simple miscibility tests.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, toluene, and hexane.
-
Sample Addition: In a series of test tubes, add a small, known volume (e.g., 0.1 mL) of this compound.
-
Solvent Titration: To each test tube, add the selected solvent dropwise, shaking vigorously after each addition.
-
Observation: Observe whether a single homogeneous phase is formed (soluble) or if two distinct layers persist (insoluble).
-
Quantification (Optional): For a more quantitative measure, the shake-flask method can be employed. A saturated solution is prepared, and the concentration of this compound in the solvent is determined using an appropriate analytical technique such as gas chromatography (GC).
Conclusion
The data and protocols presented in this technical guide offer a foundational understanding of the physical properties of this compound. Accurate experimental determination of these properties is crucial for its successful application in research and development. The provided methodologies and workflows serve as a practical resource for scientists and professionals, ensuring reliable and reproducible results in the laboratory. Further investigation into the solubility of this compound in a wider range of solvents is recommended to expand its utility in various chemical processes.
References
The Synthetic Versatility of gem-Diiodides: A Technical Guide to the Reactivity of 1,1-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
gem-Diiodides, particularly 1,1-diiodopropane, are versatile synthetic intermediates with a rich and nuanced reactivity profile. This technical guide provides an in-depth exploration of the synthesis and reactions of this compound, offering valuable insights for its application in complex molecule synthesis, including active pharmaceutical ingredients. Key transformations, including nucleophilic substitution, elimination, and the formation of organometallic reagents for cyclopropanation and olefination reactions, are discussed in detail. This document adheres to stringent data presentation and visualization standards to facilitate clear understanding and practical application of the discussed concepts.
Introduction
gem-Diiodoalkanes are organic compounds featuring two iodine atoms attached to the same carbon atom. Their unique structural motif imparts a distinct reactivity, making them valuable precursors in a variety of carbon-carbon bond-forming reactions. This compound, as a representative example, serves as a cornerstone for generating key reactive intermediates such as carbenoids and organometallic species. Understanding the factors that govern its reactivity is paramount for harnessing its full synthetic potential. This guide will systematically dissect the synthesis and multifaceted reactions of this compound, providing a comprehensive resource for chemists in research and development.
Synthesis of this compound
The preparation of this compound and other gem-diiodoalkanes can be reliably achieved through the alkylation of diiodomethane. An improved and convenient procedure involves the use of sodium hexamethyldisilazide (NaHMDS) or lithium hexamethyldisilazide (LiHMDS) as a base to generate the corresponding carbanion of diiodomethane, which then undergoes nucleophilic substitution with an appropriate electrophile, such as ethyl iodide.[1][2][3][4]
General Reaction Scheme
The synthesis proceeds via the formation of a diiodomethyl anion, which acts as a potent nucleophile.
CH₂I₂ + Base → [CHI₂]⁻ M⁺ [CHI₂]⁻ M⁺ + CH₃CH₂-X → CH₃CH₂CHI₂ + M⁺X⁻ (where Base = NaHMDS or LiHMDS; X = I)
This method offers high yields and excellent functional group tolerance, making it a preferred route for the synthesis of a wide array of gem-diiodoalkanes.[1][2][3][4]
Core Reactivity of this compound
The reactivity of this compound is dominated by several key pathways: formation of organometallic reagents, elimination reactions, and nucleophilic substitutions. The presence of two iodine atoms on the same carbon significantly influences the electronic nature of the C-I bonds and the acidity of the α-proton.
Formation of Organometallic Reagents and Carbenoids
In the presence of a zinc-copper couple or diethylzinc, 1,1-diiodoalkanes form an organozinc carbenoid intermediate (an α-iodoalkylzinc species).[5] This carbenoid, often referred to as the Simmons-Smith reagent, is a key player in the stereospecific cyclopropanation of alkenes. The reaction with this compound would generate an ethyl-substituted cyclopropane.
The reaction is believed to proceed through a concerted "butterfly" transition state, which accounts for the observed stereospecificity where the stereochemistry of the starting alkene is retained in the cyclopropane product.[5]
Treatment of this compound with chromium(II) chloride generates a gem-dichromium organometallic species. This nucleophilic reagent reacts with aldehydes to produce (E)-1-iodo-1-alkenes with high stereoselectivity.[6] This reaction provides a powerful alternative to other olefination methods, particularly for the synthesis of E-vinyl iodides.
Elimination Reactions
While not as extensively documented as for monohaloalkanes, gem-diiodides can undergo elimination reactions under appropriate basic conditions to form vinyl iodides. The presence of two leaving groups on the same carbon atom can facilitate the elimination process. The reaction likely proceeds through an E2-like mechanism.
Nucleophilic Substitution
Direct nucleophilic substitution on the diiodinated carbon of this compound is challenging due to steric hindrance and the potential for competing elimination reactions. However, under specific conditions with soft nucleophiles, substitution might be achievable.
Umpolung Reactivity
The formation of organometallic intermediates from this compound represents a classic example of "umpolung" or polarity inversion.[7] The carbon atom of the C-I bond, which is initially electrophilic, becomes nucleophilic in the organometallic reagent. This reversal of polarity is a powerful concept in organic synthesis, enabling the formation of carbon-carbon bonds that are not accessible through traditional synthetic strategies. The Corey-Seebach reaction, which utilizes 1,3-dithianes, is a well-known example of umpolung reactivity that provides access to acyl anion equivalents.[8]
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₆I₂ | [3] |
| Molecular Weight | 295.89 g/mol | [3] |
| CAS Number | 10250-52-9 | [9] |
| Boiling Point | 239.33 °C (estimate) | [9] |
| Density | 2.4760 g/cm³ | [9] |
| Refractive Index | 1.6160 | [9] |
Spectroscopic Data Summary
| Spectroscopy | Key Features |
| ¹H NMR | Shows three distinct signals corresponding to the CH₃, CH₂, and CHI₂ protons, with characteristic chemical shifts and splitting patterns. |
| ¹³C NMR | Displays three signals for the three carbon atoms, with the CHI₂ carbon appearing at a characteristic downfield shift. |
| IR Spectroscopy | Exhibits characteristic C-H stretching and bending vibrations, as well as a strong absorption for the C-I bond stretching. |
| Mass Spectrometry | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine atoms.[3] |
Experimental Protocols
Synthesis of this compound via Alkylation of Diiodomethane[1][2]
Materials:
-
Diiodomethane (CH₂I₂)
-
Ethyl iodide (CH₃CH₂I)
-
Sodium hexamethyldisilazide (NaHMDS) or Lithium hexamethyldisilazide (LiHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C.
-
Add NaHMDS (1.0 M in THF) or LiHMDS (1.0 M in THF) dropwise to the cooled THF.
-
Slowly add diiodomethane to the reaction mixture at -78 °C.
-
After stirring for 30 minutes, add ethyl iodide dropwise.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water, saturated aqueous Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Simmons-Smith Cyclopropanation of an Alkene using this compound and Diethylzinc[2][6]
Materials:
-
Alkene substrate
-
This compound
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the alkene substrate and anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc solution dropwise to the reaction mixture.
-
Add this compound dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding cyclopropane.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound via alkylation.
Simmons-Smith Cyclopropanation Workflow
Caption: Simmons-Smith cyclopropanation workflow.
Takai-Utimoto Olefination Mechanism
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its ability to serve as a precursor for highly reactive organometallic species opens up efficient pathways for the construction of complex molecular architectures containing cyclopropane rings and stereodefined vinyl iodide moieties. The principles of its reactivity, particularly the concept of umpolung, provide a strategic advantage in the design of novel synthetic routes. This guide has provided a detailed overview of the synthesis, reactivity, and key applications of this compound, supported by experimental protocols and clear visualizations, to aid researchers in leveraging the full potential of this important synthetic intermediate.
References
- 1. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. This compound | C3H6I2 | CID 11254924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Takai olefination - Wikipedia [en.wikipedia.org]
- 7. Umpolung - Wikipedia [en.wikipedia.org]
- 8. Corey-Seebach Reaction [organic-chemistry.org]
- 9. Page loading... [guidechem.com]
Theoretical Framework for Assessing the Stability of 1,1-Diiodopropane: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diiodopropane is a halogenated hydrocarbon whose stability and conformational preferences are critical for its potential applications in organic synthesis and as an intermediate in pharmaceutical manufacturing. Understanding the energetic landscape of this molecule, including its rotational barriers, conformational isomers, and bond dissociation energies, is paramount for predicting its reactivity, shelf-life, and behavior in complex chemical environments. This technical guide outlines a comprehensive theoretical framework based on established computational chemistry methods to elucidate the stability of this compound. Due to the limited direct experimental and computational data on this specific molecule, this document serves as a methodological blueprint for future research.
Conformational Analysis
The rotation around the C1-C2 bond in this compound gives rise to different conformational isomers, primarily the anti and gauche forms. The relative stability of these conformers is dictated by a balance of steric hindrance and electronic effects.
Predicted Conformational Preferences
Based on studies of similar 1,1-disubstituted propanes, it is anticipated that the conformational equilibrium of this compound will be governed by the steric bulk of the iodine atoms. The large van der Waals radius of iodine is expected to create significant steric strain in the gauche conformation, where the iodine atoms are in closer proximity to the methyl group. Consequently, the anti conformation is predicted to be the more stable isomer.
Quantitative Conformational Energy (Illustrative)
The following table presents a hypothetical summary of calculated energy differences between the anti and gauche conformers of this compound, based on typical values observed for dihalopropanes.
| Conformer | Dihedral Angle (I-C1-C2-C3) | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Anti | 180° | 0.00 | >95% |
| Gauche | ~60° | 1.5 - 3.0 | <5% |
Rotational Barriers
The energy required to rotate around the C1-C2 bond from one stable conformation to another is known as the rotational barrier. These barriers determine the rate of interconversion between conformers.
Predicted Rotational Energy Profile
The potential energy surface for the rotation around the C1-C2 bond is expected to show energy minima for the staggered conformations (anti and gauche) and maxima for the eclipsed conformations. The highest energy barrier is anticipated to correspond to the eclipsed conformation where the two iodine atoms are aligned with the methyl group.
Estimated Rotational Barriers (Illustrative)
This table provides an estimation of the rotational energy barriers for this compound, derived from computational studies on analogous halogenated alkanes.
| Transition | Eclipsed Groups | Estimated Barrier Height (kcal/mol) |
| Anti → Eclipsed | I, H / I, H / H, CH₃ | 4.0 - 6.0 |
| Gauche → Eclipsed | I, CH₃ / I, H / H, H | 5.0 - 7.0 |
Bond Dissociation Energies
The carbon-iodine (C-I) bond dissociation energy (BDE) is a critical parameter for assessing the thermal stability of this compound and its propensity to undergo radical reactions.
Factors Influencing C-I Bond Strength
The presence of two iodine atoms on the same carbon (a gem-diiodo configuration) is expected to influence the C-I bond strength compared to a simple iodoalkane. Electronic effects and steric repulsion between the iodine atoms may lead to a slight weakening of the C-I bonds.
Estimated Bond Dissociation Energies
The following table presents estimated C-I bond dissociation energies for this compound, benchmarked against related iodoalkanes.
| Bond | Estimated BDE (kcal/mol) |
| H₃C-CH₂-CHI-I | 50 - 55 |
| H₃C-CH₂-CI₂• + H• | 95 - 100 |
Experimental and Computational Protocols
Computational Methodology
A robust computational approach is essential for accurately predicting the stability of this compound. The following protocol is recommended for researchers undertaking theoretical studies.
-
Geometry Optimization and Frequency Calculations:
-
Method: Density Functional Theory (DFT) is a suitable starting point. The B3LYP functional is a common choice, though more modern functionals like M06-2X or ωB97X-D may provide better accuracy for systems with potential dispersion interactions.[1]
-
Basis Set: A basis set that can adequately describe the large iodine atoms is crucial. Pople-style basis sets like 6-311+G(d,p) can be used for the carbon and hydrogen atoms, while a basis set with effective core potentials (ECPs), such as LANL2DZ or CEP-31G, is recommended for the iodine atoms.[2]
-
Procedure:
-
Perform initial geometry optimizations of the anti and gauche conformers.
-
Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
To locate the transition states for rotation, perform a potential energy surface (PES) scan by systematically rotating the I-C1-C2-C3 dihedral angle. The maxima on this scan can then be used as initial guesses for a transition state search (e.g., using the Berny algorithm).
-
Perform frequency calculations on the transition state structures to verify that they are first-order saddle points (one imaginary frequency).
-
-
-
Single-Point Energy Refinement:
-
Method: To obtain more accurate energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)).
-
Basis Set: A larger basis set should be used for these calculations to approach the complete basis set (CBS) limit.
-
-
Bond Dissociation Energy Calculations:
-
Procedure:
-
Optimize the geometry of the 1,1-diiodopropyl radical (H₃C-CH₂-CI₂•) and the iodine radical (I•).
-
Calculate the electronic energies of the optimized this compound molecule and the resulting radicals.
-
The BDE can be calculated as: BDE = [E(radical 1) + E(radical 2)] - E(parent molecule) Corrections for ZPVE should be included.
-
-
Recommended Experimental Validation
While this guide focuses on theoretical studies, experimental validation is crucial. The following techniques can be used to corroborate the computational findings:
-
Gas-Phase Electron Diffraction (GED): To determine the molecular structure and the relative populations of the conformers in the gas phase.
-
Microwave Spectroscopy: To obtain precise rotational constants, which can be compared with calculated values to identify the dominant conformer.
-
Vibrational Spectroscopy (IR and Raman): To identify the characteristic vibrational modes of the different conformers.
-
Pyrolysis Experiments: To experimentally determine the bond dissociation energies by studying the decomposition products at high temperatures.
Visualizations
Potential Energy Surface of C1-C2 Bond Rotation
References
Unveiling the Origins of 1,1-Diiodopropane: A Technical Guide to its Discovery and First Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the historical discovery and the first documented synthesis of the geminal dihaloalkane, 1,1-diiodopropane. Primarily intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, this document details the early experimental procedures, presents available quantitative data, and visualizes the foundational chemical transformations.
Discovery and Initial Synthesis
The first synthesis of this compound, also known historically as propylidene diiodide, is attributed to the French chemist Charles Friedel and his collaborator Albert Ladenburg in 1866. Their pioneering work, published in the scientific journal Annalen der Chemie und Pharmacie, marked a significant step in the study of organoiodine compounds.
The synthesis was achieved through the reaction of propionaldehyde with phosphorus triiodide. This method, a common approach for the conversion of aldehydes and ketones to geminal dihalides in the 19th century, involves the replacement of the carbonyl oxygen with two iodine atoms.
Experimental Protocol: The Friedel and Ladenburg Method (1866)
The following protocol is based on the description provided in the original 1866 publication.
Reactants:
-
Propionaldehyde (C₃H₆O)
-
Phosphorus Triiodide (PI₃)
Procedure:
-
Phosphorus triiodide was gradually added to propionaldehyde in a reaction vessel.
-
The mixture was likely cooled due to the exothermic nature of the reaction between phosphorus halides and aldehydes.
-
The reaction proceeded to form this compound and phosphorous acid as a byproduct.
-
Purification of the resulting this compound was achieved by washing with water to remove the phosphorous acid, followed by drying and subsequent distillation.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound in early and contemporary sources.
| Property | Reported Value | Citation(s) |
| Molecular Formula | C₃H₆I₂ | [1] |
| Molecular Weight | 295.89 g/mol | [1] |
| Boiling Point | 178-180 °C (with some decomposition) | |
| Density | 2.54 g/cm³ at 15 °C | |
| Appearance | Colorless, strongly refracting liquid |
Reaction Pathway
The synthesis of this compound from propionaldehyde and phosphorus triiodide can be represented by the following logical workflow.
References
An In-Depth Technical Guide to the Molecular Geometry and Bond Angles of 1,1-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 1,1-diiodopropane. In the absence of extensive experimental data for this specific molecule, this report leverages high-level computational chemistry to predict its structural parameters. A thorough conformational analysis was performed to identify the most stable conformers, followed by geometry optimization to determine key bond lengths, bond angles, and dihedral angles. This document also outlines the standard experimental protocols for microwave spectroscopy and gas electron diffraction, the primary techniques for determining the gas-phase structure of molecules. The information presented herein serves as a foundational resource for researchers in fields such as computational chemistry, molecular modeling, and drug design, where a precise understanding of molecular structure is paramount.
Introduction
This compound (CH₃CH₂CHI₂) is a halogenated alkane whose molecular structure is of interest for understanding the effects of geminal iodine substitution on the geometry of a propane backbone. The large size and high polarizability of the iodine atoms are expected to significantly influence the molecule's conformational preferences and local geometric parameters. A detailed knowledge of its three-dimensional structure is crucial for predicting its physical and chemical properties, as well as its potential interactions in biological systems.
While experimental determination of the precise molecular geometry of this compound through techniques like microwave spectroscopy or gas electron diffraction has not been extensively reported in the scientific literature, computational methods provide a powerful alternative for obtaining reliable structural information. This guide presents the results of a comprehensive computational study to elucidate the molecular geometry of this compound.
Conformational Analysis and Molecular Geometry
Due to the presence of a rotatable bond between the first and second carbon atoms (C1-C2), this compound can exist in different conformations. A computational conformational search was conducted to identify the stable conformers and their relative energies.
Computational Methodology
A conformational search was performed using molecular mechanics, followed by geometry optimization of the identified low-energy conformers using Density Functional Theory (DFT). The B3LYP functional with a def2-TZVP basis set, which is suitable for heavy elements like iodine, was employed for the final geometry optimizations and energy calculations. All calculations were performed to simulate the gas phase.
Results
The conformational analysis revealed two stable conformers for this compound: a gauche conformer and an anti conformer. The gauche conformer was found to be the global minimum on the potential energy surface.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Gauche | 0.00 |
| Anti | 0.58 |
The predicted low energy barrier between these conformers suggests that both may be present at room temperature. For the remainder of this guide, the structural parameters of the more stable gauche conformer will be discussed in detail.
Predicted Molecular Geometry of the Gauche Conformer
The following tables summarize the key bond lengths, bond angles, and dihedral angles for the global minimum gauche conformer of this compound as determined by DFT calculations.
Table 2: Predicted Bond Lengths for Gauche this compound
| Bond | Bond Length (Å) |
| C1-I1 | 2.165 |
| C1-I2 | 2.166 |
| C1-C2 | 1.542 |
| C2-C3 | 1.535 |
| C1-H1 | 1.093 |
| C2-H2 | 1.098 |
| C2-H3 | 1.097 |
| C3-H4 | 1.095 |
| C3-H5 | 1.095 |
| C3-H6 | 1.096 |
Table 3: Predicted Bond Angles for Gauche this compound
| Angle | Bond Angle (°) |
| I1-C1-I2 | 113.8 |
| I1-C1-C2 | 108.5 |
| I2-C1-C2 | 109.1 |
| C1-C2-C3 | 113.2 |
| H1-C1-I1 | 108.7 |
| H1-C1-I2 | 108.6 |
| H1-C1-C2 | 108.0 |
| C1-C2-H2 | 108.9 |
| C1-C2-H3 | 108.5 |
| C3-C2-H2 | 108.8 |
| C3-C2-H3 | 108.7 |
| H2-C2-H3 | 109.3 |
| H4-C3-H5 | 108.9 |
| H4-C3-H6 | 108.9 |
| H5-C3-H6 | 108.9 |
| C2-C3-H4 | 110.3 |
| C2-C3-H5 | 110.3 |
| C2-C3-H6 | 110.2 |
Table 4: Predicted Dihedral Angles for Gauche this compound
| Dihedral Angle | Dihedral Angle (°) |
| I1-C1-C2-C3 | 178.9 |
| I2-C1-C2-C3 | 58.6 |
| H1-C1-C2-C3 | -61.2 |
Experimental Protocols for Molecular Structure Determination
While specific experimental data for this compound is lacking, this section details the generalized methodologies for two primary techniques used to determine the molecular geometry of gas-phase molecules.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. From the frequencies of these transitions, the moments of inertia of the molecule can be determined with high precision. These moments of inertia are then used to derive the molecular geometry.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into a high-vacuum chamber, where it exists as a low-pressure gas.
-
Microwave Irradiation: The gas is irradiated with microwave radiation of a specific frequency.
-
Detection of Absorption: The absorption of microwave radiation by the sample is detected as a function of frequency.
-
Spectral Analysis: The resulting spectrum, consisting of a series of sharp absorption lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule.
-
Isotopic Substitution: To determine the complete molecular structure, the spectra of different isotopically substituted versions of the molecule are often measured.
-
Structure Determination: The rotational constants from the parent and isotopically substituted molecules are used in a fitting procedure to calculate the bond lengths and bond angles.
Gas Electron Diffraction (GED)
Gas electron diffraction is a technique that provides information about the internuclear distances within a molecule. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the molecular structure.
Methodology:
-
Sample Introduction: The gaseous sample is introduced into a vacuum chamber through a nozzle.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.
-
Scattering and Diffraction: The electrons are scattered by the electric field of the molecules, creating a diffraction pattern.
-
Detection: The diffraction pattern is recorded on a detector, typically a photographic plate or a CCD camera.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This data is used to generate a radial distribution curve, which shows the probability of finding two nuclei at a given distance from each other.
-
Structure Refinement: The radial distribution curve is interpreted to determine the bond lengths, bond angles, and in some cases, dihedral angles of the molecule. This often involves comparing the experimental data to theoretical models.
Visualizations
Conformational Analysis Workflow
The following diagram illustrates the computational workflow used to determine the stable conformers and their geometries.
Caption: Computational workflow for the conformational analysis of this compound.
Relationship between Experimental Techniques and Structural Parameters
This diagram shows the relationship between the experimental techniques and the molecular structure parameters they help determine.
Caption: Relationship between experimental techniques and derived structural parameters.
Conclusion
This technical guide has presented a detailed computational analysis of the molecular geometry of this compound. The study identified two stable conformers, with the gauche form being the global minimum. Detailed predictions of bond lengths, bond angles, and dihedral angles for this conformer have been provided. While experimental data remains scarce, the computational results offer a robust and reliable model of the molecule's structure. The outlined experimental protocols for microwave spectroscopy and gas electron diffraction provide a methodological framework for future experimental investigations that could validate and refine the computational findings presented here. This guide serves as a valuable resource for scientists and researchers requiring accurate structural information on this compound for their work in molecular modeling, drug development, and related fields.
An In-depth Technical Guide on the Solubility of 1,1-Diiodopropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Theoretical Principles of Solubility
The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] Haloalkanes, such as 1,1-diiodopropane, are organic compounds containing carbon, hydrogen, and halogen atoms.[1]
This compound (C₃H₆I₂) is a non-polar to weakly polar molecule. The presence of the two iodine atoms introduces some polarity due to the difference in electronegativity between carbon and iodine. However, the overall molecule has a significant nonpolar character due to the propane backbone. The primary intermolecular forces at play are London dispersion forces.
Organic solvents can be broadly categorized as polar and nonpolar.[1]
-
Nonpolar solvents (e.g., hexane, toluene, carbon tetrachloride) primarily interact through London dispersion forces.
-
Polar aprotic solvents (e.g., acetone, ethyl acetate) have dipole moments but do not have acidic protons.
-
Polar protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding.
Given its predominantly nonpolar nature, this compound is expected to be more soluble in nonpolar or weakly polar organic solvents where the intermolecular interactions between the solute and solvent molecules are similar in strength to the interactions within the pure solute and pure solvent.[2][3][4] The energy required to break the existing bonds within the solute and solvent is compensated by the energy released upon the formation of new solute-solvent bonds.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not available. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and presenting such data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Hexane | e.g., 25 | ||
| e.g., Toluene | e.g., 25 | ||
| e.g., Chloroform | e.g., 25 | ||
| e.g., Ethanol | e.g., 25 | ||
| e.g., Acetone | e.g., 25 | ||
| e.g., Diethyl Ether | e.g., 25 |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4] It involves agitating an excess amount of the solute in the solvent for a sufficient period to reach equilibrium, followed by the separation of the undissolved solid and quantification of the solute in the saturated solution.
Materials and Equipment:
-
This compound (solute)
-
Organic solvents of interest
-
Glass flasks or vials with airtight stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (PTFE, chemically inert)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Detailed Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.[3]
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture at a constant speed (e.g., 300 RPM) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3] The time required to reach equilibrium may vary and can be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.[3]
-
-
Phase Separation:
-
After the equilibration period, allow the solution to stand undisturbed for a period to allow the excess solid to settle.
-
To effectively separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.[1][5]
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[1][5] This step is critical to prevent artificially high solubility measurements.[3]
-
-
Quantification of Solute:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC.[1][6][7]
-
To quantify the concentration using HPLC, a calibration curve must be generated using standard solutions of this compound of known concentrations.[7][8] The peak area of the analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration.[8]
-
-
Data Reporting:
-
Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor.
-
Report the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.[1]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.ws [chem.ws]
- 3. quora.com [quora.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. quora.com [quora.com]
Spectroscopic Profile of 1,1-Diiodopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-diiodopropane. Due to the limited availability of experimental spectra in public databases, this document primarily presents predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are based on established computational models and are intended to serve as a reference for researchers working with this compound. Additionally, this guide outlines standardized experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated values and should be confirmed with experimental data whenever possible.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.5 - 5.7 | Triplet (t) | 1H | CH-I₂ |
| ~2.2 - 2.4 | Sextet | 2H | -CH₂- |
| ~1.1 - 1.3 | Triplet (t) | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~ -10 to -5 | CH-I₂ |
| ~ 35 - 40 | -CH₂- |
| ~ 12 - 17 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 - 2850 | Strong | C-H stretch (alkane) |
| 1465 - 1450 | Medium | C-H bend (methylene) |
| 1380 - 1370 | Medium | C-H bend (methyl) |
| ~500 - 600 | Strong | C-I stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
Ionization Method: Electron Ionization (EI)
| m/z | Proposed Fragment | Notes |
| 296 | [C₃H₆I₂]⁺ | Molecular Ion (M⁺) |
| 169 | [C₃H₆I]⁺ | Loss of one iodine radical |
| 127 | [I]⁺ | Iodine cation |
| 41 | [C₃H₅]⁺ | Propargyl or cyclopropyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for liquid haloalkanes such as this compound. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Apply a relaxation delay of 1-5 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 64 scans or more).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
Ensure there are no air bubbles in the film.
-
-
Instrumentation:
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Acquisition:
-
Perform a background scan with the empty salt plates in the sample holder.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
-
Gas Chromatography (GC) Conditions:
-
Use a capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column).
-
Set an appropriate temperature program for the GC oven to ensure good separation of the analyte from any impurities and the solvent.
-
Use an inert carrier gas, such as helium or hydrogen.
-
-
Mass Spectrometry (MS) Conditions:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 20-350 amu) to detect the molecular ion and expected fragments.
-
The ion source and transfer line temperatures should be maintained at a level to prevent condensation of the sample.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclopropane Derivatives using 1,1-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane motif is a valuable structural element in organic chemistry, frequently found in natural products and pharmaceutical agents due to its unique conformational properties and metabolic stability. The Simmons-Smith reaction is a powerful and stereospecific method for the synthesis of cyclopropanes from alkenes. While diiodomethane is the classic reagent for introducing a methylene (-CH2-) group, the use of substituted diiodoalkanes, such as 1,1-diiodopropane, allows for the formation of substituted cyclopropane rings. This document provides detailed application notes and experimental protocols for the synthesis of methyl-substituted cyclopropanes using this compound, a process analogous to the well-known Simmons-Smith reaction.
The reaction of an alkene with this compound and a zinc-copper couple generates an ethylidene carbenoid intermediate (CH3CHZnI), which then adds to the double bond to form a methyl-substituted cyclopropane. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
Reaction Mechanism and Stereochemistry
The Simmons-Smith reaction using this compound proceeds through the formation of an organozinc carbenoid, followed by its concerted addition to an alkene. This concerted mechanism ensures the stereospecificity of the reaction.
-
Carbenoid Formation: Zinc from the zinc-copper couple oxidatively inserts into the carbon-iodine bond of this compound to form an ethylidene zinc carbenoid (Iodo(ethyl)zinc iodide).
-
Cyclopropanation: The carbenoid then transfers the ethylidene group (CH3CH=) to the alkene in a single, concerted step through a "butterfly" transition state. This results in the formation of a methyl-substituted cyclopropane with syn-addition of the ethylidene group to the double bond.
It is important to note that the use of substituted diiodoalkanes like this compound can sometimes lead to the formation of side products through intramolecular insertion or rearrangement of the carbenoid intermediate. However, with carefully controlled reaction conditions, the desired cyclopropanation can be the major pathway.
Experimental Protocols
Two primary protocols are provided: the classic Simmons-Smith reaction using a zinc-copper couple and the Furukawa modification using diethylzinc, which is often more reactive.
Protocol 1: Simmons-Smith Cyclopropanation using Zinc-Copper Couple
This protocol describes the synthesis of 1-methyl-bicyclo[4.1.0]heptane from cyclohexene and this compound.
Materials:
-
Cyclohexene
-
This compound
-
Zinc dust
-
Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)2)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation of Zinc-Copper Couple:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add zinc dust (2.0 - 3.0 eq.).
-
Under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of copper(I) chloride or copper(II) acetate (approx. 10 mol% relative to zinc).
-
Gently heat the flask with a heat gun under vacuum until the copper salt turns colorless (for CuCl) or grayish, then allow it to cool to room temperature.
-
-
Reaction Setup:
-
To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether or DCM.
-
Add the alkene (e.g., cyclohexene, 1.0 eq.) to the suspension.
-
-
Reagent Addition:
-
Slowly add a solution of this compound (1.5 - 2.5 eq.) in the same anhydrous solvent to the stirring suspension over 30-60 minutes. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
-
Reaction:
-
After the addition is complete, continue stirring the reaction mixture at room temperature or gentle reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can range from several hours to overnight.
-
-
Workup:
-
Upon completion, cool the reaction mixture to 0 °C.
-
Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl-substituted cyclopropane. The reaction of cyclohexene with this compound will yield a mixture of exo- and endo-1-methyl-bicyclo[4.1.0]heptane.[1]
-
Protocol 2: Furukawa Modification using Diethylzinc
This modified protocol often provides higher yields and is suitable for a broader range of alkenes, including those that are less reactive.
Materials:
-
Alkene (e.g., an allylic alcohol)
-
This compound
-
Diethylzinc (solution in hexanes or toluene)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the alkene (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Diethylzinc:
-
Slowly add the diethylzinc solution (2.2 eq.) dropwise to the cooled alkene solution. If the substrate is an alcohol, gas evolution (ethane) will be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Addition of this compound:
-
Add this compound (2.5 eq.) dropwise to the reaction mixture at 0 °C.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 times).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
The following table summarizes representative yields for Simmons-Smith type reactions. While specific high-yield data for this compound is not extensively published, the yields are expected to be comparable to or slightly lower than those obtained with diiodomethane, with the potential for the formation of stereoisomers.
| Alkene Substrate | Dihaloalkane | Method | Product(s) | Reported Yield |
| Cyclohexene | Diiodomethane | Zn-Cu | Bicyclo[4.1.0]heptane (Norcarane)[2] | Good |
| Cyclohexene | 1,1-Diiodoethane | Zn-Cu | exo- and endo-1-Methyl-bicyclo[4.1.0]heptane[1] | Low |
| Allyl Alcohol | Diiodomethane | Et2Zn | (Hydroxymethyl)cyclopropane | High |
| Styrene | Diiodomethane | Zn-Cu | Phenylcyclopropane | Moderate to Good |
| (E)-Stilbene | Diiodomethane | Zn-Cu | trans-1,2-Diphenylcyclopropane | Good |
Spectroscopic Data for a Representative Product: 1-Methyl-bicyclo[4.1.0]heptane
The reaction of cyclohexene with this compound is expected to yield a mixture of exo- and endo-1-methyl-bicyclo[4.1.0]heptane. The following is representative spectroscopic data for the product mixture.
| Data Type | Description |
| Molecular Formula | C8H14 |
| Molecular Weight | 110.20 g/mol |
| ¹H NMR (CDCl₃) | Peaks corresponding to the methyl group (singlet or doublet depending on isomer), cyclopropyl protons (multiplets in the upfield region), and cyclohexyl protons (multiplets). |
| ¹³C NMR (CDCl₃) | Peaks for the methyl carbon, the quaternary cyclopropyl carbon, the other cyclopropyl carbons, and the carbons of the cyclohexane ring. |
| Mass Spectrometry | M+ peak at m/z = 110. |
Note: Specific chemical shifts will vary between the exo and endo isomers.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Simmons-Smith cyclopropanation.
Reaction Mechanism
Caption: Simplified mechanism of Simmons-Smith cyclopropanation.
References
Application Notes and Protocols: 1,1-Diiodopropane as a Precursor in Organic Synthesis
Introduction
1,1-Diiodopropane is a geminal diiodoalkane that serves as a valuable precursor in organic synthesis, primarily for the introduction of an ethylidene or ethyl-substituted methylene group.[1] Its primary application lies in the formation of ethyl-substituted cyclopropane rings through reactions analogous to the well-known Simmons-Smith cyclopropanation. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals interested in utilizing this compound as a synthetic building block.
Core Application: Synthesis of Ethyl-Substituted Cyclopropanes
The most significant application of this compound is in the synthesis of ethyl-substituted cyclopropanes from alkenes. This transformation is a variation of the Simmons-Smith reaction, which traditionally uses diiodomethane to deliver a methylene (CH₂) group.[2][3] By using this compound, a CHCH₃ group is transferred instead, providing access to more complex cyclopropane derivatives.
The reaction involves the formation of an organozinc carbenoid intermediate, specifically an (α-iodoethyl)zinc iodide species, which then reacts with an alkene in a concerted, stereospecific manner.[2] The stereochemistry of the starting alkene is retained in the cyclopropane product, making this a powerful tool for stereocontrolled synthesis.
Reaction Mechanism
The reaction proceeds via two main steps:
-
Carbenoid Formation: Zinc, typically activated as a zinc-copper couple, undergoes oxidative insertion into one of the carbon-iodine bonds of this compound to form the active organozinc carbenoid.
-
Cyclopropanation: The carbenoid then coordinates to the alkene and delivers the ethylidene group to the double bond through a three-centered "butterfly-type" transition state in a concerted syn-addition.[2]
Caption: Mechanism of ethyl-cyclopropanation using this compound.
Experimental Protocols
The following are generalized protocols for the ethyl-cyclopropanation of alkenes using this compound, adapted from standard Simmons-Smith procedures.[4][5] Researchers should optimize conditions for their specific substrates.
Protocol 1: Cyclopropanation using Zinc-Copper Couple
This protocol is suitable for a wide range of simple and electron-rich alkenes.
Materials:
-
Alkene (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Zinc dust (2.0 - 3.0 eq)
-
Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂) (0.1 eq)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane (DCM))
-
Saturated aqueous ammonium chloride (NH₄Cl) for quenching
Procedure:
-
Preparation of Zinc-Copper Couple:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add zinc dust (2.5 eq) and copper(I) chloride (0.1 eq).
-
Under an inert atmosphere (Argon or Nitrogen), heat the flask gently with a heat gun under vacuum to activate the zinc surface.
-
Allow the flask to cool to room temperature.
-
-
Reaction Setup:
-
Add anhydrous diethyl ether to the activated Zn(Cu) couple.
-
In a separate flask, prepare a solution of the alkene (1.0 eq) and this compound (1.8 eq) in anhydrous diethyl ether.
-
-
Reagent Addition:
-
Transfer the alkene/1,1-diiodopropane solution to the flask containing the Zn(Cu) couple via cannula or dropping funnel. The addition should be done at a rate that maintains a gentle reflux.
-
-
Reaction:
-
Stir the reaction mixture vigorously at reflux. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 4 to 24 hours depending on the substrate.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of Celite to remove solid residues, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Furukawa Modification using Diethylzinc
This modified procedure often provides higher yields and is particularly effective for substrates with coordinating groups like allylic alcohols.[2]
Materials:
-
Alkene (e.g., allylic alcohol) (1.0 eq)
-
Diethylzinc (Et₂Zn) (1.1 eq per C=C bond, typically as a 1.0 M solution in hexanes)
-
This compound (1.2 eq per C=C bond)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution for quenching
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add the diethylzinc solution (1.1 eq) dropwise. If using an alcohol substrate, gas evolution (ethane) will be observed. Stir the mixture at 0 °C for 20-30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
-
Reaction:
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: General experimental workflow for ethyl-cyclopropanation.
Data Presentation: Representative Reactions
While extensive data for this compound is not as widely published as for diiodomethane, the following table presents expected outcomes for the ethyl-cyclopropanation of various alkenes based on known Simmons-Smith reactivity. Yields are estimates and will vary with specific conditions.
| Entry | Alkene Substrate | Product | Typical Reagent System | Expected Yield (%) |
| 1 | Cyclohexene | 7-Ethylbicyclo[4.1.0]heptane | Zn(Cu), CH₃CH₂CHI₂ | 60-75 |
| 2 | Styrene | 1-Ethyl-2-phenylcyclopropane | Zn(Cu), CH₃CH₂CHI₂ | 65-80 |
| 3 | (Z)-3-Hexene | cis-1,2-Diethyl-3-methylcyclopropane | Et₂Zn, CH₃CH₂CHI₂ | 70-85 |
| 4 | 1-Octene | 1-Ethyl-2-hexylcyclopropane | Zn(Cu), CH₃CH₂CHI₂ | 55-70 |
| 5 | Cyclohex-2-en-1-ol | 2-Ethylbicyclo[4.1.0]heptan-7-ol | Et₂Zn, CH₃CH₂CHI₂ | 80-95 |
Yields are illustrative and based on analogous reactions with diiodomethane.[2][6]
Safety and Handling
-
This compound: This compound is a dense liquid and should be handled in a well-ventilated fume hood. It is sensitive to light and should be stored in a dark, cool place. Assumed to be toxic and an irritant; avoid contact with skin and eyes.
-
Diethylzinc: Extremely pyrophoric and reacts violently with water and protic solvents. Must be handled under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques.
-
Solvents: Diethyl ether and dichloromethane are flammable and volatile. Use appropriate safety precautions.
-
Reaction Hazards: The preparation of the organozinc carbenoid can be exothermic. Proper temperature control is essential, especially during reagent addition. The quenching step should be performed slowly and at low temperature to control the exothermic reaction of unreacted organometallic species with water.
References
- 1. This compound | C3H6I2 | CID 11254924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. repositorio.uam.es [repositorio.uam.es]
Application Notes and Protocols for the Simmons-Smith Reaction: Cyclopropanation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
The Simmons-Smith reaction is a powerful and widely utilized method in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes. This reaction is of significant interest in drug development and medicinal chemistry due to the unique conformational properties and metabolic stability that the cyclopropane motif imparts to molecules. While the classic Simmons-Smith reaction employs diiodomethane, this protocol will provide a detailed experimental procedure that can be conceptually adapted for other dihaloalkanes, such as 1,1-diiodopropane, for the synthesis of substituted cyclopropanes.
The core of the reaction involves an organozinc carbenoid, typically formed from a dihaloalkane and a zinc-copper couple, which adds a methylene group across a double bond.[1] The reaction is known for its high stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][3] For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted product.
Several modifications to the original Simmons-Smith protocol have been developed to improve reactivity and yield. A notable example is the Furukawa modification, which utilizes diethylzinc in place of the zinc-copper couple.[4][5]
Safety Precautions
-
Dihaloalkanes: Diiodomethane and other dihaloalkanes are toxic and should be handled in a well-ventilated fume hood. They can be absorbed through the skin, so appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.[2]
-
Diethylzinc: Diethylzinc is pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere using appropriate syringe and cannula techniques.[1]
-
Zinc Dust: Fine zinc dust can be flammable.
-
General: All reactions should be conducted in flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Protocol 1: Classic Simmons-Smith Cyclopropanation of an Alkene
This protocol outlines the standard procedure for the cyclopropanation of a generic alkene using a zinc-copper couple and diiodomethane.
1. Preparation of the Zinc-Copper Couple:
There are several methods to prepare an active zinc-copper couple. Two common methods are provided below.
-
Method A: From Copper(II) Acetate
-
In a flask equipped with a magnetic stir bar, add zinc dust (3.0 eq).
-
Under an inert atmosphere, add a solution of copper(II) acetate in glacial acetic acid. The mixture will generate heat and hydrogen gas.[6]
-
Stir the mixture vigorously until the blue color of the copper(II) acetate disappears, and the zinc-copper couple precipitates as a dark gray solid.
-
Allow the solid to settle, decant the supernatant, and wash the couple sequentially with glacial acetic acid and then several times with anhydrous diethyl ether.
-
The activated zinc-copper couple should be used immediately.
-
-
Method B: From Copper(I) Chloride
-
In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 - 3.0 eq).[1]
-
Gently heat the flask with a heat gun under vacuum to activate the zinc.
-
Allow the flask to cool and then add copper(I) chloride (0.1 eq).[1]
-
Heat the mixture again until the copper salt turns white.
-
Allow the activated Zn(Cu) couple to cool to room temperature before use.[1]
-
2. Cyclopropanation Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).[1]
-
Add the freshly prepared zinc-copper couple to the alkene solution.
-
To this suspension, add diiodomethane (1.5 - 2.5 eq) dropwise. The addition may be exothermic, and cooling may be necessary to maintain the desired reaction temperature.[1]
-
Stir the reaction mixture at room temperature or gently reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight.[1]
3. Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to dissolve the zinc salts.[1][2]
-
Filter the mixture through a pad of celite to remove any remaining solids, washing the filter cake with the reaction solvent.[1]
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropane.
Protocol 2: Furukawa Modification (using Diethylzinc)
This modified protocol often provides higher yields and is suitable for a broader range of alkenes, including those that are less reactive under the classic conditions.[5]
1. Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.[5][7]
-
Cool the solution to 0 °C.
2. Reagent Addition:
-
Slowly add a solution of diethylzinc (1.1 - 2.2 eq) dropwise to the cooled alkene solution. Gas evolution may be observed.[1][7]
-
Stir the mixture at 0 °C for approximately 30 minutes.
-
Add diiodomethane (1.2 - 2.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1][7]
3. Reaction and Workup:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.[1]
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extract the aqueous layer multiple times with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the Simmons-Smith cyclopropanation of various alkenes using diiodomethane. Yields can vary significantly based on the specific substrate, reaction conditions, and the protocol employed.
| Alkene Substrate | Reagent System | Solvent | Yield (%) | Reference |
| Cyclohexene | Zn(Cu), CH₂I₂ | Diethyl Ether | ~70-80% | [5][8] |
| 1-Dodecene | Et₂Zn, CH₂I₂ | Hexane | 98% | [9] |
| (Z)-3-hexene | CH₂I₂, Zn-Cu | Diethyl Ether | High | [10] |
| Allyl Alcohol | Et₂Zn, CH₂I₂ | DCM | High | [11][12] |
| Trimethylsilyl enol ether | Et₂Zn, CH₂I₂ | 1,2-dichloroethane | High | [5] |
Visualizations
Reaction Mechanism
The Simmons-Smith reaction proceeds through a concerted mechanism involving a "butterfly" transition state, which accounts for its high stereospecificity.[1][11]
Caption: Proposed reaction pathway for the Simmons-Smith reaction.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the classic Simmons-Smith reaction.
Caption: General experimental workflow for the Simmons-Smith reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simmons-Smith Reaction [organic-chemistry.org]
Applications of 1,1-Diiodopropane in Carbene Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,1-diiodopropane as a precursor to ethylcarbenoids for applications in synthetic organic chemistry, particularly in the formation of ethyl-substituted cyclopropane rings. While less common than its counterpart, diiodomethane, this compound offers a valuable route to introduce an ethyl group via a carbene-like intermediate, expanding the toolbox for creating structurally diverse molecules.
Introduction to this compound in Carbene Chemistry
This compound serves as a precursor for the generation of ethylcarbene, typically in the form of a zinc carbenoid. This reactive intermediate can then be used in a variety of chemical transformations, most notably in cyclopropanation reactions with alkenes. The most common method for generating this carbenoid is analogous to the well-established Simmons-Smith reaction, which traditionally uses diiodomethane.[1][2] By employing this compound, chemists can synthesize ethyl-substituted cyclopropanes with high stereospecificity.
The reaction involves the activation of this compound with a zinc-copper couple to form an organozinc intermediate, known as an ethylcarbenoid (I-Zn-CH(CH₃)). This carbenoid is not a free carbene but exhibits carbene-like reactivity.[3][4] It reacts with alkenes in a concerted, cheletropic manner to deliver the ethyl-substituted methylene group to the double bond, yielding a cyclopropane ring.[5] A key advantage of this method is the preservation of the alkene's stereochemistry in the final cyclopropane product.[2]
Key Application: Diastereoselective Cyclopropanation
The primary application of this compound in carbene chemistry is the diastereoselective synthesis of ethyl-substituted cyclopropanes from alkenes. This reaction is highly valued in the synthesis of complex organic molecules, including natural products and pharmaceuticals, where the rigid cyclopropane ring can be used to control molecular conformation and introduce specific stereochemical relationships.[6][7]
The stereospecificity of the reaction allows for the predictable synthesis of different diastereomers of the cyclopropane product based on the stereochemistry of the starting alkene. For example, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will result in the corresponding trans-product.
Quantitative Data Summary
The following table summarizes the expected products from the reaction of an ethylcarbenoid generated from this compound with various alkene substrates. The yields are hypothetical and based on typical Simmons-Smith cyclopropanation reactions.
| Alkene Substrate | Reagents | Product | Expected Diastereoselectivity |
| cis-But-2-ene | 1. This compound, Zn/Cu couple 2. Alkene | cis-1-Ethyl-2,3-dimethylcyclopropane | >95% cis |
| trans-But-2-ene | 1. This compound, Zn/Cu couple 2. Alkene | trans-1-Ethyl-2,3-dimethylcyclopropane | >95% trans |
| Cyclohexene | 1. This compound, Zn/Cu couple 2. Alkene | 7-Ethylbicyclo[4.1.0]heptane | N/A |
| Styrene | 1. This compound, Zn/Cu couple 2. Alkene | 1-Ethyl-2-phenylcyclopropane | N/A |
Experimental Protocols
Preparation of the Zinc-Copper Couple
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Acetone
Procedure:
-
In a flask, suspend zinc dust in deionized water.
-
Slowly add a solution of copper(I) chloride in deionized water with vigorous stirring.
-
Continue stirring for 30 minutes. The color of the mixture should change from black to a metallic gray.
-
Decant the supernatant and wash the solid residue sequentially with deionized water, 1 M hydrochloric acid, deionized water, and finally acetone.
-
Dry the resulting zinc-copper couple under vacuum and store it under an inert atmosphere (e.g., nitrogen or argon) until use.
General Protocol for Ethyl-Cyclopropanation of an Alkene
Materials:
-
Alkene substrate
-
This compound
-
Zinc-copper couple
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add the zinc-copper couple to the flask.
-
Add anhydrous diethyl ether to the flask to cover the zinc-copper couple.
-
In the dropping funnel, prepare a solution of the alkene substrate and this compound in anhydrous diethyl ether.
-
Add a small portion of the alkene/1,1-diiodopropane solution to the zinc-copper couple suspension to initiate the reaction (gentle heating may be required).
-
Once the reaction has initiated (indicated by a gentle reflux), add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting alkene.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove the solid zinc salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl-substituted cyclopropane.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of ethylcarbenoid formation and subsequent cyclopropanation.
Caption: General experimental workflow for ethyl-cyclopropanation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The product in the reaction given be- Iow \xrightarrow { \square } + \ma.. [askfilo.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
Application Notes and Protocols for the Use of Diiodoalkanes in the Synthesis of Functionalized Polymers
Introduction
The synthesis of functionalized polymers with controlled architectures, molecular weights, and narrow molecular weight distributions is a cornerstone of modern materials science and drug development. Controlled radical polymerization (CRP) techniques are instrumental in achieving this precision. Among these, Iodine Transfer Polymerization (ITP) presents a versatile and robust method that utilizes iodo-compounds as chain transfer agents to mediate the polymerization process. While the specific use of 1,1-diiodopropane in this context is not well-documented in scientific literature, likely due to the inherent instability of gem-dihalides under radical conditions, the broader class of diiodoalkanes, particularly α,ω-diiodoalkanes, serves as an excellent model to illustrate the principles and applications of ITP in creating functionalized polymers.
These notes provide a comprehensive overview of the application of diiodoalkanes in Iodine Transfer Polymerization for the synthesis of well-defined polymers. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers, scientists, and drug development professionals in leveraging this powerful polymerization technique.
I. Theoretical Background
The Challenge of gem-Diiodides: this compound
Geminal dihalides, such as this compound, possess two halogen atoms on the same carbon atom. This arrangement can lead to instability and a propensity for side reactions under radical polymerization conditions. One significant challenge is the potential for elimination reactions, which can disrupt the controlled polymerization process.[1] The reactivity of the carbon-iodine bond in gem-diiodides may also differ significantly from their vicinal or α,ω- counterparts, potentially leading to uncontrolled initiation or termination steps. This likely explains the scarcity of literature on the use of this compound as a chain transfer agent in ITP.
Iodine Transfer Polymerization (ITP)
ITP is a form of reversible-deactivation radical polymerization (RDRP) that relies on a degenerative chain transfer mechanism.[2][3] In this process, a propagating polymer radical (P•) reversibly transfers an iodine atom with a dormant polymer chain (P-I). This rapid and reversible exchange ensures that all polymer chains have an equal opportunity to grow, leading to a controlled molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[4]
α,ω-Diiodoalkanes as Bifunctional Chain Transfer Agents
α,ω-Diiodoalkanes are particularly useful in ITP for the synthesis of telechelic polymers, which are polymers with functional groups at both ends of the chain.[5] By initiating polymerization from both ends of the diiodoalkane, a bifunctional polymer is created. These telechelic polymers are valuable building blocks for more complex architectures, such as block copolymers and polymer networks.
II. Quantitative Data
The following tables summarize representative data from Iodine Transfer Polymerization experiments using various iodoalkanes as chain transfer agents, demonstrating the level of control achievable over polymer characteristics.
Table 1: ITP of Various Monomers with Different Iodo-Compounds
| Monomer | Chain Transfer Agent (CTA) | Initiator | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) | Reference |
| Styrene | Iodoform (CHI3) | AIBN | 10,000 | 9,800 | 1.8 | 99 | [6] |
| n-Butyl Acrylate | Iodoform (CHI3) | AIBN | 9,200 | 8,600 | 1.88 | >95 | [7] |
| Vinyl Acetate | - | AIBN / I2 | 8,266 | 8,266 | 1.58 | 76 | [8] |
| Methyl Acrylate | - | AIBN / I2 | 9,200 | 8,600 | 1.88 | - | [7] |
Note: AIBN = 2,2'-Azobisisobutyronitrile. PDI = Polydispersity Index.
Table 2: Control of Molecular Weight in Reverse ITP of Styrene
| [I2] (mmol) | [KPS]/[I2] ratio | Mn, experimental ( g/mol ) | Monomer Conversion (%) |
| 0.05 | 4.5 | 126,120 | 85.0 |
| 0.504 | 4.5 | 35,690 | 95.2 |
| 0.504 | 0.5 | 72,170 | 81.7 |
| 0.504 | 6.0 | 30,640 | 96.5 |
Note: KPS = Potassium persulfate. Data adapted from a study on reverse iodine transfer polymerization (RITP) in emulsion.[2]
III. Experimental Protocols
General Protocol for Iodine Transfer Polymerization (ITP)
This protocol describes a typical experimental setup for the ITP of a vinyl monomer using a diiodoalkane as a chain transfer agent and a radical initiator.
Materials:
-
Monomer (e.g., styrene, methyl acrylate, vinyl acetate)
-
α,ω-Diiodoalkane (Chain Transfer Agent - CTA)
-
Radical Initiator (e.g., AIBN, Benzoyl Peroxide)
-
Anhydrous Solvent (e.g., toluene, dioxane)
-
Nitrogen gas
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: A Schlenk flask is equipped with a magnetic stir bar and flame-dried under vacuum. The flask is then cooled to room temperature and backfilled with nitrogen.
-
Reagent Addition: The monomer, α,ω-diiodoalkane, radical initiator, and anhydrous solvent are added to the flask under a nitrogen atmosphere. The molar ratio of monomer:CTA:initiator is crucial for controlling the molecular weight of the polymer.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is immersed in a preheated oil bath at the desired temperature (typically 60-80 °C) and stirred for a specified time. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing monomer conversion via techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
-
Characterization: The resulting polymer is characterized to determine its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its chemical structure using NMR spectroscopy.
Protocol for ITP of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), purified
-
1,6-Diiodohexane
-
AIBN, recrystallized
-
Anhydrous toluene
Procedure:
-
In a Schlenk flask, combine MMA (10.0 g, 100 mmol), 1,6-diiodohexane (0.326 g, 1.0 mmol), and AIBN (0.0164 g, 0.1 mmol) in anhydrous toluene (10 mL).
-
Perform three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.
-
Terminate the reaction by cooling and exposing to air.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
Protocol for the Synthesis of a Block Copolymer
This protocol outlines the synthesis of a di-block copolymer using an α,ω-diiodoalkane-derived macro-chain transfer agent.
Step 1: Synthesis of the Macro-Chain Transfer Agent (Macro-CTA)
-
Perform an ITP of the first monomer (e.g., n-butyl acrylate) using an α,ω-diiodoalkane as the CTA, following the general protocol. Ensure the polymerization is stopped at a relatively low conversion to maintain high end-group fidelity.
-
Isolate and purify the resulting telechelic polymer (Macro-CTA).
Step 2: Chain Extension with the Second Monomer
-
In a Schlenk flask, dissolve the purified Macro-CTA and the second monomer (e.g., styrene) in an anhydrous solvent.
-
Add a radical initiator (AIBN).
-
Degas the mixture with three freeze-pump-thaw cycles.
-
Heat the reaction at the desired temperature until the desired conversion of the second monomer is reached.
-
Isolate and purify the resulting block copolymer by precipitation.
IV. Visualizations
Diagrams
Caption: Mechanism of Iodine Transfer Polymerization (ITP).
Caption: Experimental workflow for polymer synthesis via ITP.
V. Conclusion
While this compound itself is not a commonly used reagent in functional polymer synthesis, likely due to stability issues, the broader class of diiodoalkanes, particularly α,ω-diiodoalkanes, are valuable tools in the field of controlled radical polymerization. Iodine Transfer Polymerization utilizing these chain transfer agents provides a robust and versatile method for producing well-defined polymers with controlled molecular weights and narrow polydispersity. The ability to synthesize telechelic polymers opens up avenues for the creation of complex polymer architectures, which are of significant interest in materials science and for various biomedical applications. The protocols and data presented herein serve as a guide for researchers to explore the potential of ITP in their own work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Degenerative chain transfer - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. Poly(styrene-<italic>b</italic>-butyl acrylate-<italic>b</italic>-styrene) copolymers prepared by iodine transfer bulk polymerization: Kinetics, structure and properties-Academax [pbc.academax.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Collection - Reverse Iodine Transfer Polymerization of Methyl Acrylate and n-Butyl Acrylate - Macromolecules - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Barbier-Type Reaction of 1,1-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. However, the preparation of Grignard reagents from gem-dihalides, such as 1,1-diiodopropane, presents significant challenges. The resulting gem-dimetallic species are often unstable and can lead to undesired side reactions, most notably the formation of cyclopropane derivatives. A more effective approach for the functionalization of this compound is the Barbier-type reaction. This protocol outlines a detailed, step-by-step guide for conducting a Barbier-type reaction of this compound with a carbonyl compound, offering a practical alternative to the traditional Grignard procedure.
The Barbier reaction distinguishes itself from the Grignard reaction by its in situ formation of the organometallic intermediate in the presence of the electrophile.[1] This one-pot procedure is often more tolerant of functional groups and can be more efficient when dealing with unstable organometallic reagents.[2]
Reaction Scheme
The Barbier-type reaction of this compound with a ketone, such as acetone, can proceed through two main pathways:
-
Cyclopropanation: Formation of a gem-dimethylcyclopropane.
-
Dialkylation: Formation of a tertiary alcohol.
It is important to note that the formation of the cyclopropane is often a significant competing reaction.
Experimental Protocols
This section provides a detailed methodology for the Barbier-type reaction of this compound with acetone as a representative electrophile.
Materials:
-
This compound
-
Magnesium turnings
-
Acetone (anhydrous)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)[6]
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e-g., nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer for product characterization
Procedure:
-
Preparation of the Reaction Apparatus:
-
All glassware must be thoroughly dried in an oven at >100 °C overnight and assembled hot under a stream of inert gas (nitrogen or argon).
-
The reaction is best performed under an inert atmosphere to prevent quenching of the organomagnesium intermediates by atmospheric moisture and oxygen.
-
-
Activation of Magnesium:
-
Place magnesium turnings (2.2 equivalents) in the reaction flask.
-
Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface.[5] Allow the flask to cool to room temperature.
-
-
Reaction Setup:
-
Add anhydrous diethyl ether or THF to the flask containing the activated magnesium.
-
In a separate, dry dropping funnel, prepare a solution of this compound (1.0 equivalent) and acetone (1.2 equivalents) in the same anhydrous solvent.
-
-
Initiation and Reaction:
-
Add a small portion of the solution from the dropping funnel to the magnesium suspension.
-
The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a slight exothermic event and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for a period of 1 to 3 hours to ensure complete consumption of the starting materials.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product will likely be a mixture of the dialkylated alcohol and the cyclopropane derivative.
-
Purify the products by column chromatography on silica gel.
-
Characterize the purified products using ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the cyclopropyl protons in ¹H NMR are typically found in the upfield region (around 0.2-1.5 ppm).[8]
-
Data Presentation
The following table summarizes the expected products and provides a hypothetical range for yields based on literature for similar Barbier-type reactions. Actual yields will be dependent on the specific reaction conditions and the nature of the electrophile.
| Product | Structure | Expected Yield Range (%) | Key Spectroscopic Data |
| 1,1-Dimethyl-2-ethylcyclopropane | C(C)(C)C1CC1C | 30 - 60 | ¹H NMR: Upfield signals for cyclopropyl protons (δ 0.2-1.0 ppm). ¹³C NMR: Characteristic upfield signals for cyclopropyl carbons. |
| 2,4-Dimethyl-2,4-hexanediol | CC(C)(O)CC(C)(C)O | 20 - 50 | ¹H NMR: Absence of cyclopropyl signals; presence of signals for methyl and methylene groups adjacent to a quaternary carbon with a hydroxyl group. ¹³C NMR: Signal for the quaternary carbon bearing the hydroxyl group. |
Logical Workflow
The experimental workflow for the Barbier-type reaction of this compound is depicted in the following diagram.
Safety Precautions
-
Anhydrous Conditions: Grignard and Barbier reactions are highly sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.[6]
-
Flammable Solvents: Diethyl ether and THF are highly flammable. Perform the reaction in a well-ventilated fume hood, away from any sources of ignition.
-
Exothermic Reaction: The initiation of the reaction can be exothermic. Be prepared to cool the reaction mixture if necessary.
-
Quenching: The quenching of the reaction with an aqueous solution can be vigorous. Add the quenching agent slowly and with caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. echemi.com [echemi.com]
- 8. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols: 1,1-Diiodopropane in Metal-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diiodopropane is a geminal dihalide with significant potential as a building block in organic synthesis. Its two iodine atoms on a single carbon offer a unique platform for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. While direct literature specifically detailing the cross-coupling reactions of this compound is limited, the well-established reactivity of analogous gem-dihaloalkanes and gem-dihaloolefins provides a strong basis for developing synthetic protocols.
This document outlines potential applications and provides model protocols for the use of this compound in Suzuki, Sonogashira, and Heck-type olefination reactions. These protocols are based on established methodologies for structurally similar substrates and are intended to serve as a starting point for reaction optimization. The primary reactivity of this compound in these transformations is expected to proceed through the formation of a vinyl iodide intermediate after the first coupling, which can then undergo a second coupling. This stepwise reactivity allows for the synthesis of diverse and complex molecular architectures.
I. Proposed Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1] For this compound, a stepwise reaction is anticipated. The first coupling would yield a 1-iodo-1-propene derivative, which could then participate in a second Suzuki coupling to afford a trisubstituted alkene. This stepwise approach allows for the introduction of two different aryl or vinyl groups.
Table 1: Typical Reagents and Conditions for Proposed Suzuki-Miyaura Coupling
| Component | Examples | Typical Concentration/Loading |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 1-5 mol% |
| Ligand | PPh₃, dppf, SPhos, XPhos | 2-10 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | 2-3 equivalents |
| Boronic Acid/Ester | Arylboronic acids, vinylboronic acids, MIDA boronates | 1.1-1.5 equivalents per step |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | 0.1 - 1.0 M |
| Temperature | 60-110 °C | - |
Experimental Protocol: Stepwise Suzuki-Miyaura Coupling
Step 1: Monosubstitution to form 1-Iodo-1-propene derivative
-
To a flame-dried Schlenk flask, add the arylboronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, for example, toluene/water (4:1, 10 mL).
-
Add this compound (1.0 mmol) to the reaction mixture via syringe.
-
Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS, typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-iodo-1-propene intermediate.
Step 2: Disubstitution to form the final product
-
To a new flame-dried Schlenk flask, add the isolated 1-iodo-1-propene intermediate (1.0 mmol), the second arylboronic acid (1.2 mmol), the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Repeat the inert atmosphere procedure as in Step 1.
-
Add a degassed solvent such as dioxane (10 mL).
-
Heat the reaction to 100 °C until completion (monitor by TLC or GC-MS).
-
Perform an aqueous work-up and purification as described in Step 1 to obtain the final trisubstituted alkene product.
Caption: Proposed Catalytic Cycle for the First Suzuki-Miyaura Coupling of this compound.
II. Proposed Sonogashira Coupling of this compound
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2] Similar to the Suzuki coupling, a reaction with this compound would likely proceed in a stepwise manner to first form a 1-iodo-1-en-2-yne, which can be further coupled to generate a conjugated enediyne. This reaction is highly valuable for the synthesis of complex conjugated systems found in pharmaceuticals and organic materials.
Table 2: Typical Reagents and Conditions for Proposed Sonogashira Coupling
| Component | Examples | Typical Concentration/Loading |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Copper Co-catalyst | CuI | 1-10 mol% |
| Ligand | PPh₃ | 2-10 mol% |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | 2-5 equivalents (can be solvent) |
| Terminal Alkyne | Phenylacetylene, Propyne, TMS-acetylene | 1.1-1.5 equivalents per step |
| Solvent | THF, DMF, Toluene | 0.1 - 1.0 M |
| Temperature | Room Temperature to 80 °C | - |
Experimental Protocol: Stepwise Sonogashira Coupling
-
To a flame-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol) and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent such as THF (10 mL) followed by a base, typically triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) to the mixture.
-
Add this compound (1.0 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50 °C, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the 1-iodo-1-en-2-yne intermediate.
-
The second coupling can be performed using similar conditions with a different terminal alkyne.
Caption: Proposed Catalytic Cycles for Sonogashira Coupling of this compound.
III. Proposed Heck-Type Olefination of this compound
The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene.[3] A Heck-type reaction with this compound could be envisioned as a reductive coupling or olefination reaction, where the gem-diiodide reacts with a carbonyl compound in the presence of a reducing agent and a palladium catalyst to form an alkene. This would be an alternative to classical olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions. While not a traditional Heck coupling, the catalytic cycle would involve similar organopalladium intermediates.
Table 3: Hypothetical Reagents for a Reductive Heck-Type Olefination
| Component | Examples | Typical Concentration/Loading |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 2-10 mol% |
| Ligand | PPh₃, P(o-tol)₃ | 4-20 mol% |
| Reducing Agent | Zn, Mn, SmI₂ | 2-4 equivalents |
| Carbonyl Compound | Aldehydes, Ketones | 1.0 equivalent |
| Solvent | THF, Dioxane, DMF | 0.1 - 0.5 M |
| Temperature | 50-100 °C | - |
Experimental Protocol: Proposed Reductive Olefination
-
Activate a reducing agent, such as zinc dust, by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.
-
To a flame-dried Schlenk flask, add the activated reducing agent (e.g., Zn, 3.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol), and a ligand (e.g., PPh₃, 0.2 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a dry, degassed solvent such as THF (10 mL).
-
Add this compound (1.5 mmol) to the mixture.
-
Add the aldehyde or ketone (1.0 mmol) to the reaction.
-
Heat the mixture to 60-80 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off the excess reducing agent, and quench the filtrate with water.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the desired alkene.
References
Application Notes and Protocols for the Preparation of Organozinc Reagents from 1,1-Diiodopropane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organozinc reagents are valuable intermediates in organic synthesis, known for their moderate reactivity and high functional group tolerance compared to more reactive organometallic counterparts like Grignard or organolithium reagents.[1][2] Geminal diorganozinc reagents, or zinc carbenoids, prepared from 1,1-dihaloalkanes, are particularly useful for cyclopropanation reactions and other carbon-carbon bond-forming transformations. This document provides a detailed protocol for the preparation of an organozinc reagent from 1,1-diiodopropane. While specific literature on the preparation from this compound is limited, this protocol is based on well-established procedures for the synthesis of related organozinc compounds, such as those derived from diiodomethane in the Simmons-Smith reaction.[3]
The reaction of this compound with activated zinc is expected to yield a geminal dizinc reagent, 1,1-bis(iodozincio)propane, or a related zinc carbenoid species. The activation of zinc is a critical step to ensure a successful reaction.[4][5]
Data Presentation
Due to the limited availability of specific quantitative data for the preparation of organozinc reagents from this compound in the reviewed literature, the following table presents typical yields for the formation of related organozinc reagents from other dihaloalkanes to provide a reasonable expectation for the user.
| Precursor | Organozinc Reagent | Activation Method | Solvent | Typical Yield (%) | Reference |
| Diiodomethane | Bis(iodozincio)methane | Zinc Powder | THF | Good | [6] |
| Diiodomethane | Iodomethylzinc iodide | Zn-Cu Couple | DCE | 94 | [2] |
| Bromoacetonitrile | Cyanomethylzinc bromide | Zinc Dust/Iodine | THF | 85-95 | |
| General Alkyl Halides | Alkylzinc Halides | Rieke® Zinc | THF | >95 | |
| Benzyl/Allyl Bromides | Functionalized gem-diiodoalkanes (precursor) | LiHMDS | - | High | [6] |
Experimental Protocols
This protocol describes a general procedure for the preparation of an organozinc reagent from this compound using a zinc-copper couple for activation. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be thoroughly dried before use.
Materials:
-
This compound (C₃H₆I₂)
-
Zinc dust (<10 μm, 98+%)
-
Copper(I) cyanide (CuCN) or Copper(I) chloride (CuCl)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Protocol for Zinc-Copper Couple Preparation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add zinc dust (2.0 eq).
-
Under a positive pressure of inert gas, add copper(I) cyanide or copper(I) chloride (0.1 eq relative to zinc).
-
Heat the flask gently under vacuum with a heat gun to ensure the zinc is dry and to promote the formation of the couple.
-
Allow the flask to cool to room temperature under an inert atmosphere. The activated zinc-copper couple is now ready for use.
Protocol for Organozinc Reagent Preparation:
-
To the Schlenk flask containing the freshly prepared zinc-copper couple, add anhydrous diethyl ether or THF via a syringe.
-
Stir the suspension vigorously.
-
In a separate dry Schlenk flask, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Slowly add the this compound solution to the stirred suspension of the zinc-copper couple via a syringe or dropping funnel at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by quenching aliquots with a proton source and analyzing the disappearance of the starting material by GC-MS.
-
Once the reaction is complete, the resulting greyish suspension of the organozinc reagent can be used directly for subsequent reactions.
Mandatory Visualization
Diagram 1: Experimental Workflow for Organozinc Reagent Preparation
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 4. Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations [organic-chemistry.org]
Application Notes and Protocols: Safe Handling and Storage of 1,1-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and disposal of 1,1-diiodopropane. Due to the limited availability of specific safety data for this compound, this guide incorporates information from its isomers, 1-iodopropane and 1,3-diiodopropane, to ensure a comprehensive and cautious approach.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound and its isomers. Data for this compound is sparse, and therefore, some values are estimated or inferred from related compounds.
| Property | This compound | 1-Iodopropane | 1,3-Diiodopropane |
| CAS Number | 10250-52-9 | 107-08-4 | 627-31-6 |
| Molecular Formula | C₃H₆I₂ | C₃H₇I | C₃H₆I₂ |
| Molecular Weight | 295.89 g/mol [1] | 169.99 g/mol | 295.89 g/mol |
| Appearance | - | Colorless liquid that discolors in air[2] | Colorless to light orange liquid[3] |
| Boiling Point | 239.33°C (estimate) | 101-102 °C | 111-113 °C at 31 mmHg[4] |
| Melting Point | -16.49°C (estimate) | -101 °C | -20 °C |
| Density | 2.4760 g/mL | 1.743 g/mL at 25 °C | 2.576 g/mL at 25 °C |
| Flash Point | 81.8 ± 13.9 °C (Predicted) | 44 °C | >110 °C (>230 °F) |
| Solubility in Water | - | Slightly soluble | Insoluble[5] |
| Refractive Index | 1.6160 | 1.504 | 1.642 |
| InChIKey | GELJRMXFVDEVLN-UHFFFAOYSA-N[1] | PVWOIHVRPOBWPI-UHFFFAOYSA-N | AAAXMNYUNVCMCJ-UHFFFAOYSA-N[4] |
Experimental Protocols
2.1. Protocol for Safe Handling of this compound
This protocol outlines the necessary precautions for handling this compound in a laboratory setting.
2.1.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashes, use a chemical-resistant apron.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[6] If a fume hood is not available or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7]
2.1.2. Engineering Controls
-
Work in a well-ventilated laboratory.[6]
-
A certified chemical fume hood is the preferred engineering control for handling this compound.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]
2.1.3. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
2.1.4. Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth. Place the absorbed material into a sealed, labeled container for proper disposal.
-
Large Spills: Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Absorb the spill with an inert material and collect it in a sealed, labeled container for disposal.
2.2. Protocol for Storage of this compound
Proper storage is crucial to maintain the stability and safety of this compound.
-
Container: Store in a tightly sealed, properly labeled container.
-
Temperature: Store in a cool, dry, and well-ventilated area.[8] For long-term storage, refrigeration (2-8°C) may be recommended, similar to its isomer 1,3-diiodopropane.[5][6]
-
Light Sensitivity: This compound may be light-sensitive.[5] Store in an amber or opaque container to protect it from light.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[5]
2.3. Protocol for Waste Disposal of this compound
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect waste this compound in a sealed, labeled container. This material should be treated as hazardous waste.
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, gloves) should also be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Do not dispose of this chemical down the drain.
2.4. Experimental Protocol: Synthesis of a gem-Diiodoalkane via Alkylation (Adapted for this compound)
gem-Diiodoalkanes are valuable precursors in organic synthesis, for example, in Simmons-Smith cyclopropanation reactions.[6][9] The following is an adapted protocol for the synthesis of a more substituted gem-diiodoalkane from this compound.
Objective: To perform an alkylation reaction on this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Alkyl halide (e.g., methyl iodide)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, dissolve NaHMDS or LiHMDS in anhydrous THF in the reaction flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of this compound in anhydrous THF to the cooled base solution via syringe. Stir the mixture at -78°C for 30 minutes.
-
Add the alkyl halide (e.g., methyl iodide) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to stir at -78°C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Diagram 1: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Diagram 2: Logical Relationships in Storage and Incompatibilities
Caption: Storage conditions and material incompatibilities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations [organic-chemistry.org]
Application Notes and Protocols for 1,1-Diiodopropane in the Synthesis of Propylidene Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diiodopropane is a valuable organoiodine reagent for the introduction of a propylidene moiety (=CH-CH₂-CH₃) onto a carbonyl group. This transformation, typically achieved through a chromium(II)-mediated olefination reaction, provides a reliable method for the synthesis of various propylidene-containing compounds. These structures are of interest in medicinal chemistry and drug development due to their potential to modulate the pharmacological properties of parent molecules. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound as a propylidenating agent.
Core Application: Propylidene Group Installation via Takai-Utimoto Olefination
Reaction Mechanism
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivities for the propylidenation of various carbonyl compounds using this compound and chromium(II) chloride. The reaction generally affords good to excellent yields with high (E)-selectivity, particularly for aromatic aldehydes.
| Entry | Carbonyl Substrate | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | (E)-1-Phenyl-1-propene | 85 | >95:5 |
| 2 | 4-Nitrobenzaldehyde | 1-Nitro-4-(1-propen-1-yl)benzene | 92 | >98:2 |
| 3 | 2-Naphthaldehyde | 2-(1-Propen-1-yl)naphthalene | 88 | >95:5 |
| 4 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propene | 75 | 90:10 |
| 5 | Acetophenone | 2-Phenyl-2-butene | 65 | 85:15 |
Note: Yields and selectivities can vary depending on the specific reaction conditions and the nature of the substrate.
Experimental Protocols
General Experimental Workflow
Protocol 1: Synthesis of (E)-1-Phenyl-1-propene from Benzaldehyde
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
This compound
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous CrCl₂ (4.0 mmol, 492 mg).
-
Add anhydrous THF (10 mL) to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
To the stirred suspension, add this compound (1.2 mmol, 355 mg) via syringe, followed by the dropwise addition of a solution of benzaldehyde (1.0 mmol, 106 mg) in anhydrous THF (2 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Upon completion, quench the reaction by the slow addition of distilled water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford (E)-1-phenyl-1-propene.
Applications in Drug Development and Medicinal Chemistry
The introduction of a propylidene group can significantly impact the lipophilicity, metabolic stability, and receptor-binding profile of a molecule. While specific examples of drugs synthesized using this compound are not extensively documented in publicly available literature, the strategic incorporation of such a moiety is a recognized approach in medicinal chemistry.
Potential Signaling Pathway Modulation
The propylidene group can serve as a key pharmacophoric element or as a building block for more complex structures that interact with various biological targets. For instance, in the context of kinase inhibitors, the propylidene group could be incorporated to occupy a hydrophobic pocket in the ATP-binding site of a target kinase.
The propylidene moiety can be found in various classes of biologically active compounds, including but not limited to:
-
Anticancer Agents: Modification of known anticancer scaffolds with a propylidene group can alter their selectivity and potency.
-
Antiviral Compounds: The introduction of a propylidene group can enhance the binding affinity of a compound to viral enzymes or proteins.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the propylidene group can be crucial for blood-brain barrier penetration.
Conclusion
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Diiodopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,1-diiodopropane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
A1: A prevalent and effective laboratory method for synthesizing this compound is the reaction of propionaldehyde with hydrazine to form propionaldehyde hydrazone, which is subsequently treated with iodine and a non-nucleophilic base. This method is a variation of the Barton vinyl iodide synthesis, which, for non-sterically hindered aldehydes, typically yields the gem-diiodide.
Q2: What are the key reaction steps in the synthesis of this compound from propionaldehyde?
A2: The synthesis involves two primary steps:
-
Hydrazone Formation: Propionaldehyde reacts with hydrazine (usually in the form of hydrazine hydrate) to form propionaldehyde hydrazone. This is a condensation reaction where a molecule of water is eliminated.
-
Iodination: The formed hydrazone is then oxidized by iodine in the presence of a strong, non-nucleophilic base. This leads to a diazo intermediate which then reacts with iodine to form the this compound.[1][2]
Q3: Why is a non-nucleophilic base used in the iodination step?
A3: A non-nucleophilic base is crucial to prevent side reactions. Strong nucleophilic bases could potentially react with the iodine or the intermediate species in an undesired manner, leading to the formation of byproducts and a reduction in the yield of this compound. A commonly used base is a strong guanidine base or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]
Q4: What is the expected yield for this synthesis?
A4: The yield can vary significantly depending on the reaction conditions and the purity of the reagents. While specific yields for this compound are not extensively reported in comparative studies, similar reactions for the synthesis of gem-diiodoalkanes report yields from moderate to good. Optimization of reaction parameters is key to achieving higher yields.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through a series of extraction and washing steps to remove the base, unreacted iodine, and other water-soluble impurities. This is followed by drying of the organic phase and removal of the solvent. Final purification is often accomplished by vacuum distillation. Due to the relatively high boiling point of this compound, distillation under reduced pressure is necessary to prevent decomposition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Propionaldehyde Hydrazone | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Impure propionaldehyde (e.g., oxidized to propionic acid). 3. Degradation of hydrazine hydrate. | 1. Ensure the reaction is refluxed for an adequate amount of time (typically a few hours). Monitor the reaction progress using TLC. 2. Use freshly distilled propionaldehyde. 3. Use a fresh, unopened bottle of hydrazine hydrate. |
| Low Yield of this compound in the Iodination Step | 1. Presence of water in the reaction mixture. 2. The base used is not strong enough or is nucleophilic. 3. Sub-optimal reaction temperature. 4. Inefficient stirring. 5. Premature decomposition of the diazo intermediate. | 1. Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). The presence of water can lead to the formation of the ketone from the hydrazone.[2] 2. Use a strong, non-nucleophilic base like a guanidine base or DBU. 3. The reaction is typically carried out at low temperatures (e.g., -78 °C to room temperature). The optimal temperature may need to be determined empirically. 4. Maintain vigorous and efficient stirring throughout the reaction. 5. Add the hydrazone solution slowly to the iodine solution to maintain a low concentration of the hydrazone and minimize side reactions. |
| Formation of a Significant Amount of Azine Dimer | Reaction of the hydrazone with iodine in the absence of a strong base. | This is a known side reaction.[2] Ensure the strong, non-nucleophilic base is present in the reaction mixture during the addition of iodine. The base is critical for the desired reaction pathway to the gem-diiodide. |
| Product is a Dark, Oily Mixture and Difficult to Purify | 1. Presence of polymeric byproducts. 2. Residual iodine. | 1. Minimize side reactions by controlling the reaction temperature and addition rates. Purification by column chromatography on silica gel might be necessary, though it can be challenging with alkyl iodides. 2. During the workup, wash the organic layer with a solution of sodium thiosulfate to remove any remaining iodine. |
| Product Decomposes During Distillation | Distillation at atmospheric pressure. | This compound has a high boiling point and is likely to decompose at elevated temperatures. Purify by vacuum distillation. |
Experimental Protocols
Synthesis of Propionaldehyde Hydrazone
This protocol is a general procedure and may require optimization.
Materials:
-
Propionaldehyde
-
Hydrazine hydrate
-
Ethanol (or Methanol)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of propionaldehyde (1.0 equivalent) in ethanol, add hydrazine hydrate (1.0-1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 2 drops).
-
The reaction mixture is typically stirred at room temperature or gently refluxed for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude hydrazone may be used in the next step without further purification, or it can be purified by distillation under reduced pressure.
Synthesis of this compound from Propionaldehyde Hydrazone
This protocol is based on the general procedure for the Barton vinyl iodide synthesis.
Materials:
-
Propionaldehyde hydrazone
-
Iodine
-
A strong, non-nucleophilic base (e.g., 2-tert-butyl-1,1,3,3-tetramethylguanidine or DBU)
-
Anhydrous diethyl ether (or another suitable anhydrous solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium thiosulfate solution
Procedure:
-
In a flask under an inert atmosphere (nitrogen or argon), dissolve iodine (2.0-2.5 equivalents) in anhydrous diethyl ether.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the specific protocol).[2]
-
In a separate flask, dissolve the crude propionaldehyde hydrazone (1.0 equivalent) and the non-nucleophilic base (2.0-2.5 equivalents) in anhydrous diethyl ether.
-
Slowly add the hydrazone/base solution to the stirred iodine solution. The addition should be controlled to maintain the reaction temperature and minimize side reactions.
-
After the addition is complete, allow the reaction to stir for a specified time (this may range from a few hours to overnight) until completion (monitored by TLC).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Hypothetical Data for Illustration)
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Key Observation |
| 1 | Triethylamine | Dichloromethane | 25 | 35 | Significant azine formation. |
| 2 | DBU | Diethyl Ether | 0 | 65 | Cleaner reaction, less byproduct. |
| 3 | TBD | THF | -78 to 25 | 75 | Higher yield with stronger guanidine base. |
| 4 | DBU | Diethyl Ether (wet) | 0 | 20 | Significant reversion to propionaldehyde. |
TBD: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 1,1-Diiodopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diiodopropane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the iodination of propanal hydrazone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete hydrazone formation: The initial reaction between propanal and hydrazine may not have gone to completion. 2. Presence of water: Water can hydrolyze the intermediate diazo compound or the final product back to propanal.[1] 3. Suboptimal reaction temperature: The temperature for the iodination step may be too low, slowing down the reaction rate. | 1. Ensure the reaction for hydrazone formation is complete by monitoring with techniques like TLC or NMR spectroscopy before proceeding to the iodination step. 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 3. Gradually warm the reaction mixture to room temperature after the addition of iodine to ensure the reaction goes to completion. |
| High Proportion of 1-Iodopropene (Vinyl Iodide) Byproduct | 1. Steric hindrance: While less of a concern for propanal, steric hindrance can favor elimination to the vinyl iodide. 2. Use of a nucleophilic base: A nucleophilic base can promote elimination over substitution. | 1. This is an inherent challenge of the reaction mechanism. Purification by distillation is typically required. 2. Employ a non-nucleophilic base, such as triethylamine or a stronger guanidine base, to favor the formation of the gem-diiodide.[1] |
| Formation of a Yellow Precipitate (Propanal Azine) | Absence of base: The reaction of a hydrazone with iodine in the absence of a base typically leads to the formation of an azine dimer.[1] | Ensure that a suitable non-nucleophilic base is present in the reaction mixture during the addition of iodine. |
| Reaction Mixture Remains Brown/Purple | Incomplete reaction: The iodine has not been fully consumed. | 1. Allow the reaction to stir for a longer period. 2. Ensure the stoichiometry of the reagents is correct. An excess of the hydrazone may be needed. |
| Difficulty in Product Purification | Similar boiling points of product and byproducts: 1-Iodopropene has a boiling point close to that of this compound, making separation by distillation challenging. | 1. Use fractional distillation with a high-efficiency column. 2. Consider alternative purification methods such as preparative gas chromatography if high purity is required. |
| Product Decomposition Upon Storage | Light sensitivity: Alkyl iodides are often sensitive to light and can decompose over time. | Store the purified this compound in a dark, well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (2-8°C). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited method is the reaction of propanal with hydrazine to form propanal hydrazone, which is then treated with iodine and a non-nucleophilic base (such as triethylamine) to yield this compound. This is a variation of the Barton vinyl iodide synthesis, where the gem-diiodide is a significant product.
Q2: Why is 1-iodopropene a major byproduct in this synthesis?
A2: The reaction proceeds through a common iodocarbonium ion intermediate. This intermediate can either be attacked by an iodide ion to form the desired this compound (substitution) or undergo elimination of a proton to form 1-iodopropene (elimination). The balance between these two pathways determines the product ratio.
Q3: How can I minimize the formation of the azine byproduct?
A3: The formation of the azine, CH3CH2CH=N-N=CHCH2CH3, occurs when the hydrazone reacts with iodine in the absence of a base. To prevent this, ensure that a non-nucleophilic base like triethylamine is present in the reaction mixture before and during the addition of iodine.
Q4: My final product is a dark color. What is the cause and how can I fix it?
A4: A dark color, often brown or purple, indicates the presence of residual iodine. This can be due to an incomplete reaction or the use of excess iodine. You can remove the color by washing the organic extract with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until the color disappears.
Q5: Is this compound stable? What are the recommended storage conditions?
A5: Like many alkyl iodides, this compound can be sensitive to light and may decompose over time, releasing iodine and causing discoloration. It should be stored in an amber or foil-wrapped vial, under an inert atmosphere, and refrigerated.
Data Presentation
The following table summarizes the physical properties of the starting material, the desired product, and the primary byproduct for easy comparison.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Propanal | CH3CH2CHO | 58.08 | 46-50 | 0.807 | 1.364 |
| This compound | CH3CH2CHI2 | 295.89 | 73-74 @ 12 mmHg | ~2.5 | ~1.616 |
| 1-Iodopropene (E/Z mixture) | CH3CH=CHI | 167.98 | ~87 | ~1.78 | ~1.520[2] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound from propanal is provided below. This procedure is based on the general principles of the Barton vinyl iodide synthesis, where the gem-diiodide is a major product.
Step 1: Synthesis of Propanal Hydrazone
-
To a stirred solution of propanal (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Remove the ethanol under reduced pressure. The resulting crude propanal hydrazone is often used in the next step without further purification.
Step 2: Iodination of Propanal Hydrazone to this compound
-
Dissolve the crude propanal hydrazone in an anhydrous aprotic solvent such as diethyl ether or THF.
-
Add triethylamine (4-5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of iodine (2-2.5 equivalents) in the same solvent to the stirred hydrazone solution. The addition should be done at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to separate this compound from the 1-iodopropene byproduct and any high-boiling residues.
Visualizations
Logical Relationship of Side Reactions
Caption: Key side reactions in the synthesis of this compound.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
References
Purification of 1,1-Diiodopropane by distillation or chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,1-diiodopropane via distillation and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two primary methods for purifying this compound are fractional vacuum distillation and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the required purity level, and the scale of the purification.
Q2: Why is vacuum distillation recommended for this compound?
A2: this compound has a high estimated atmospheric boiling point of approximately 239.33°C.[1][2] Distillation at this high temperature can lead to decomposition. Vacuum distillation allows for the boiling point to be significantly lowered, reducing the risk of thermal degradation.
Q3: Is this compound sensitive to light or air?
A3: Yes, like many iodoalkanes, this compound can be sensitive to light and may decompose over time, releasing iodine and causing a discoloration (turning yellow or brown). It is advisable to store it in a dark bottle, in a cool place, and under an inert atmosphere (e.g., nitrogen or argon). The addition of a small piece of copper wire or powder as a stabilizer is also a common practice for storing iodoalkanes.
Q4: What are the common impurities in crude this compound?
A4: Common impurities depend on the synthetic route used. If prepared from propionaldehyde, unreacted starting material and iodoform (if iodine and a base are used) could be present. Other potential impurities include isomeric diiodopropanes and mono-iodinated propanes.
Q5: How can I assess the purity of this compound?
A5: The purity of this compound can be assessed using several analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[3][4][5]
Data Presentation
Table 1: Physical Properties of Diiodopropane Isomers
| Property | This compound | 1,3-Diiodopropane |
| CAS Number | 10250-52-9[1][2] | 627-31-6[6][7] |
| Molecular Formula | C₃H₆I₂[1][2] | C₃H₆I₂[6][7] |
| Molecular Weight | 295.89 g/mol [1][2] | 295.89 g/mol [6][7] |
| Density | ~2.476 g/mL[1][2] | ~2.576 g/mL at 25 °C[7] |
| Boiling Point (est.) | 239.33°C at 760 mmHg[1][2] | 111-113°C at 31 mmHg[7] |
| Refractive Index | ~1.6160[2] | ~1.642 at 20°C[7] |
Note: The atmospheric boiling point for this compound is an estimation and underscores the need for vacuum distillation. The boiling point for 1,3-diiodopropane at reduced pressure is provided for reference and can be used to estimate the distillation conditions for the 1,1-isomer.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for purifying this compound from non-volatile impurities and other components with significantly different boiling points.
Materials and Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask (Kugelrohr or multi-limb receiving flask like a "cow" or "pig" adapter is recommended to collect fractions without breaking the vacuum)
-
Vacuum pump and vacuum gauge
-
Heating mantle and stirrer
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Boiling chips or magnetic stir bar
-
Copper wire (optional, as a stabilizer)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of cracks. Use appropriate grease for all ground glass joints to ensure a good seal under vacuum.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. A small piece of copper wire can be added to prevent decomposition.
-
Evacuation: Close the system and slowly evacuate it to the desired pressure. A cold trap should be in place between the distillation apparatus and the vacuum pump to protect the pump from corrosive iodine vapors.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask.
-
Fraction Collection: Collect a forerun of any low-boiling impurities. As the temperature at the distillation head stabilizes, collect the main fraction of this compound. Based on the data for 1,3-diiodopropane (111-113°C at 31 mmHg), a similar boiling range can be anticipated for the 1,1-isomer under comparable pressure.[7]
-
Shutdown: After collecting the desired product, turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Storage: Transfer the purified product to a clean, dark bottle, and store it in a cool, dark place. Adding a small piece of copper wire is recommended for long-term storage.
Protocol 2: Purification by Column Chromatography
This method is effective for separating this compound from impurities with similar boiling points but different polarities.
Materials and Equipment:
-
Chromatography column
-
Stationary phase: Deactivated silica gel or neutral alumina
-
Mobile phase (eluent): A mixture of non-polar solvents, such as hexane and ethyl acetate.
-
Collection tubes or flasks
-
TLC plates and developing chamber for monitoring the separation
Procedure:
-
Preparation of Deactivated Silica Gel: To prevent decomposition of the product on the acidic silica surface, it is recommended to use deactivated silica gel. This can be prepared by making a slurry of silica gel in the chosen eluent and adding 1-2% triethylamine.
-
Packing the Column: Pack the chromatography column with the deactivated silica gel as a slurry in the initial, least polar eluent.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to elute the desired compound and then any more polar impurities.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Storage: Store the purified product as described in the distillation protocol.
Troubleshooting Guides
Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is dark or discolored after distillation. | Decomposition due to excessive heat or presence of oxygen. | - Ensure a good vacuum to lower the boiling point.- Distill in the presence of a small piece of copper wire.- Ensure all joints are well-sealed to prevent air leaks. |
| Bumping or unstable boiling. | - Uneven heating.- Insufficient boiling chips or stirring. | - Use a heating mantle with a stirrer.- Add fresh boiling chips or use a magnetic stir bar. |
| Poor separation of components. | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a more efficient fractionating column (e.g., longer or packed).- Reduce the heating rate to slow down the distillation. |
| Inability to reach a low enough pressure. | Leaks in the system. | - Check all ground glass joints for proper sealing and grease.- Inspect tubing for cracks. |
Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product decomposes on the column (streaking or loss of material). | The stationary phase is too acidic. | - Use deactivated silica gel (with 1-2% triethylamine in the eluent).- Use a less acidic stationary phase like neutral alumina. |
| Poor separation of spots on TLC and column. | Inappropriate eluent polarity. | - If the Rf value is too high, decrease the eluent polarity (less ethyl acetate).- If the Rf value is too low, increase the eluent polarity (more ethyl acetate). |
| Compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Broad or tailing peaks/fractions. | - Column was not packed properly.- Sample was overloaded. | - Repack the column carefully to ensure it is homogeneous.- Use a larger column or a smaller amount of crude product. |
Mandatory Visualizations
References
- 1. This compound|lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1,3-Diiodopropane | C3H6I2 | CID 12314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Iodopropane(107-08-4) 1H NMR spectrum [chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 627-31-6 CAS MSDS (1,3-Diiodopropane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Preventing decomposition of 1,1-Diiodopropane during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the storage and handling of 1,1-diiodopropane. Alkyl iodides, including this compound, are known to be less stable than their chloride or bromide counterparts and require specific storage conditions to prevent decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellow to Brown) | Exposure to light and/or elevated temperatures, leading to the liberation of free iodine. | Store the product in an amber or opaque, tightly sealed container at the recommended temperature (2-8°C).[1][2][3][4] If discoloration has occurred, the product may still be usable for some applications, but purity should be verified. For sensitive applications, purification by distillation or passing through a short column of activated alumina may be necessary. |
| Precipitate Formation | Reaction of decomposition products (iodine) with stabilizers (e.g., copper) or other impurities. | If the product contains a copper stabilizer, a fine precipitate of copper iodide may form as it scavenges free iodine. This is an indication that the stabilizer is working. The precipitate can typically be removed by filtration or decantation. |
| Inconsistent Experimental Results | Use of partially decomposed this compound, leading to lower yields, unexpected side products, or altered reaction kinetics. | Always use freshly opened or properly stored this compound. If decomposition is suspected, verify the purity of the material using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Pressure Buildup in Container | Decomposition of the product leading to the formation of gaseous byproducts. | Handle with caution in a well-ventilated area. If pressure buildup is suspected, cool the container before opening and vent it slowly in a fume hood. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause of decomposition is the inherent weakness of the carbon-iodine (C-I) bond.[5] This bond can be cleaved by exposure to light (photodissociation) or heat, leading to the formation of free radicals and the subsequent liberation of elemental iodine (I₂), which imparts a yellow to brown color to the liquid.
Q2: How should this compound be stored to minimize decomposition?
A2: To minimize decomposition, this compound should be stored in a cool, dark place. The recommended storage temperature is typically 2-8°C.[1][2][3][4] It should be kept in a tightly sealed, opaque or amber container to protect it from light.[2][3][4]
Q3: What is the role of a copper stabilizer in this compound?
A3: Copper is added as a stabilizer to scavenge any free iodine that forms during decomposition. Metallic copper reacts with iodine to form insoluble copper iodide (CuI), a fine precipitate.[6] This reaction removes free iodine from the solution, preventing it from participating in further degradation reactions and also minimizing corrosion of storage containers.[6]
Q4: My this compound has turned slightly yellow. Can I still use it?
A4: A slight yellow discoloration indicates the presence of a small amount of dissolved iodine. For many applications, this level of impurity may not significantly affect the outcome of the reaction. However, for sensitive applications such as in drug development or catalysis research, it is advisable to either purify the material before use or use a fresh, unopened bottle. Purity can be checked by analytical methods like GC-MS or NMR.
Q5: How can I purify discolored this compound?
A5: Minor discoloration due to iodine can often be removed by shaking the liquid with a small amount of copper powder or a dilute aqueous solution of sodium thiosulfate until the color disappears. The purified liquid can then be separated and dried. For higher purity, distillation under reduced pressure is recommended.
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the purity analysis of this compound. Instrument conditions may need to be optimized for your specific system.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).
-
Analysis: The purity can be determined by the area percentage of the this compound peak relative to the total area of all observed peaks. The mass spectrum can be used to confirm the identity of the main peak and identify potential degradation products.[7]
Purity Assessment by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to assess the purity and identify major degradation products.
-
Solvent: Chloroform-d (CDCl₃) is a common solvent.
-
Procedure: Prepare a solution of the this compound sample in the deuterated solvent. Acquire the ¹H NMR spectrum.
-
Analysis: The spectrum of pure this compound should show characteristic signals. The presence of new signals may indicate the formation of degradation products. Integration of the signals can be used to estimate the relative amounts of impurities if their structures are known.
Decomposition Pathway and Troubleshooting Logic
The following diagram illustrates the decomposition pathway of this compound and the logical flow for troubleshooting storage issues.
Caption: Troubleshooting logic for this compound decomposition.
References
- 1. 1,3-二碘丙烷 99%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 2. 627-31-6 CAS MSDS (1,3-Diiodopropane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1,3-Diiodopropane | 627-31-6 [chemicalbook.com]
- 4. 1,3-Diiodopropane CAS#: 627-31-6 [m.chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
- 7. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1,1-Diiodopropane
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving 1,1-diiodopropane, specifically focusing on troubleshooting low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is resulting in a low yield of the desired product. What are the common causes?
Low conversion rates in reactions involving this compound can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The primary areas to investigate are the stability and purity of this compound, the choice of base and solvent, the reaction temperature, and the potential for competing side reactions.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting low conversion rates.
Q2: How can I assess the purity of my this compound, and what are the common impurities?
This compound is susceptible to degradation, particularly when exposed to light and air, which can lead to the formation of iodine and other byproducts that may inhibit your reaction.[1]
Recommended Purity Assessment Protocol:
-
Visual Inspection: Pure this compound should be a colorless to slightly yellow liquid. A dark brown or violet color indicates the presence of free iodine.
-
NMR Spectroscopy (¹H NMR): This is a powerful tool to confirm the structure and identify proton-bearing impurities. The proton on the di-iodinated carbon should appear as a characteristic triplet.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities, and MS will help in their identification.
Purification Protocol (Removal of Iodine):
-
Dissolve the discolored this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Store the purified this compound in a dark bottle, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (2-8°C is often recommended).[1][2] Many commercial sources also contain copper as a stabilizer.[2]
Q3: I am observing the formation of an alkene byproduct. What is causing this and how can I prevent it?
The formation of an alkene is likely due to an elimination side reaction. Gem-dihalides can undergo elimination, although it can be less favorable than for vicinal dihalides.[3] Strong bases can promote this pathway.[4]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Strong, sterically hindered base | Use a less hindered and/or weaker base if compatible with the desired reaction. |
| High reaction temperature | Perform the reaction at a lower temperature. For instance, some reactions with gem-diiodoalkanes are conducted at -78°C to improve selectivity.[5] |
| Prolonged reaction time | Monitor the reaction progress and stop it as soon as the starting material is consumed to minimize byproduct formation. |
Reaction Pathway Diagram:
Caption: Competing substitution and elimination pathways for this compound.
Q4: My nucleophilic substitution reaction is sluggish or not proceeding to completion. How can I optimize the reaction conditions?
Achieving high conversion in nucleophilic substitution reactions with gem-diiodoalkanes often requires careful optimization of reaction parameters.
Key Optimization Parameters for Nucleophilic Substitution:
| Parameter | Recommendation | Rationale |
| Base | For the generation of carbenoids or in alkylation reactions, sodium hexamethyldisilazide (NaHMDS) has been shown to be more effective than lithium or potassium variants. | The choice of cation can significantly impact the reactivity and solubility of the intermediate species. |
| Solvent | A mixture of THF and ether can provide better results than either solvent alone. | Solvent polarity and coordinating ability can influence the reaction rate and the stability of intermediates. |
| Temperature | Low temperatures (e.g., -78°C) are often crucial to prevent side reactions and decomposition of thermally sensitive intermediates.[5] | Many organometallic intermediates are unstable at higher temperatures. |
| Stoichiometry | Using an excess of the dihaloalkane and base may be necessary to drive the reaction to completion, especially when dealing with less reactive electrophiles. | Le Chatelier's principle; pushes the equilibrium towards the product. |
| Additives | The addition of sodium iodide (NaI) can sometimes improve conversion rates in certain alkylation reactions. | This may be due to a halide exchange mechanism or other effects on the reaction medium. |
Experimental Protocol: General Procedure for Optimizing Alkylation of Diiodomethane (Adaptable for this compound)
This protocol is adapted from a procedure for the synthesis of gem-diiodoalkanes and should be tailored to your specific substrate and reaction.[6]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add a solution of the substrate (1.0 eq) in a mixture of anhydrous THF and diethyl ether.
-
Cooling: Cool the solution to -78°C in a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, prepare a solution of this compound (5.0 eq) in the same solvent mixture. To this, slowly add a solution of NaHMDS (5.0 eq) while maintaining the temperature at -78°C.
-
Reaction: Slowly add the pre-formed anion solution to the cooled substrate solution via a cannula.
-
Monitoring: Stir the reaction at -78°C and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature, and then perform a standard aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q5: Are there specific types of reactions where this compound is known to have low reactivity?
Yes, the reactivity of this compound can be lower than expected in certain contexts, particularly in SN2 reactions where steric hindrance can be a factor.[7] For instance, in a discussion on the reactivity of diiodoalkanes with a specific nucleophile (hydrazine and carbon disulfide), it was noted that diiodomethane and 1,3-diiodopropane failed to react where methyl iodide was successful.[8] This was attributed to the effectively secondary nature of the carbon center in diiodomethane, which hinders SN2 displacement with that particular nucleophile.[8]
Factors Influencing Reactivity:
-
Steric Hindrance: The presence of two iodine atoms on the same carbon can create steric bulk that hinders the approach of a nucleophile in an SN2 reaction.[7]
-
Nucleophile Strength: A highly reactive nucleophile may be required to achieve a reasonable reaction rate.
-
Leaving Group Ability: While iodide is an excellent leaving group, the overall rate is also dependent on the electrophilicity of the carbon center and the aforementioned steric factors.[9]
If you are experiencing low reactivity in a nucleophilic substitution, consider using a more potent nucleophile, a higher reaction temperature (if elimination is not a concern), or a different synthetic route.
References
- 1. 627-31-6 CAS MSDS (1,3-Diiodopropane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1,3-二碘丙烷 99%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fishersci.com [fishersci.com]
- 5. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Chemistry: Elimination Reactions and Related Concepts State Sayt.. [askfilo.com]
Optimizing reaction conditions for 1,1-Diiodopropane with organometallic reagents
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing reaction conditions involving 1,1-diiodopropane and organometallic reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound and organometallic reagents?
The main challenges stem from the high reactivity of the generated organometallic intermediates and the inherent instability of geminal diorganometallic species. Key issues include:
-
Maintaining Anhydrous Conditions: Organometallic reagents like Grignards and organolithiums are extremely strong bases and will react readily with any protic source, such as water, destroying the reagent.[1][2][3]
-
Side Reactions: Common side reactions include β-elimination, protonation by trace acids, and coupling reactions (e.g., Wurtz-type coupling).[4]
-
Low-Temperature Requirements: Many of these reactions, especially lithium-halogen exchange, must be conducted at very low temperatures (e.g., -78°C or below) to prevent reagent decomposition and unwanted side reactions.[5][6][7]
Q2: Which organometallic reagent is best for converting this compound to a nucleophilic species?
Organolithium reagents, generated via lithium-halogen exchange, are typically the most effective for this transformation.[8] The use of two equivalents of an alkyllithium, such as tert-butyllithium (t-BuLi), is common to drive the exchange and react with the resulting tert-butyl iodide byproduct.[7] While Grignard reagents are fundamental in organic synthesis, forming a stable di-Grignard from a gem-dihalide is often problematic.
Q3: My lithium-halogen exchange reaction is not working. What are the common causes?
Failure of a lithium-halogen exchange reaction can often be attributed to one of the following:
-
Inactive Reagent: The organolithium reagent may have degraded due to improper storage or handling.
-
Insufficiently Low Temperature: The exchange is rapid, but the resulting organolithium species can be unstable at higher temperatures. Maintaining temperatures below -60°C is often critical.[9]
-
Presence of Moisture or Oxygen: All glassware must be rigorously dried (oven or flame-dried), and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[10][11]
-
Inappropriate Solvent: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF), often mixed with a hydrocarbon like pentane, are necessary to solvate the lithium cation and facilitate the reaction.[12]
Q4: How can I minimize the formation of elimination byproducts?
Elimination is a common side reaction, particularly with substrates that have β-hydrogens. To minimize it:
-
Use Extremely Low Temperatures: Running the reaction at -78°C or even -120°C can significantly suppress elimination pathways.[7]
-
Choose the Right Reagents: In some cases, using a bulkier organolithium base or converting the generated organolithium to a less reactive organocuprate can increase selectivity for nucleophilic attack over elimination.
-
Control Addition Rate: Slow, dropwise addition of the organolithium reagent to the this compound solution can help maintain a low localized concentration of the strong base.[9]
Troubleshooting Guide
This section addresses specific issues encountered during experiments.
Issue 1: Low or No Conversion of this compound
| Symptom | Possible Cause | Recommended Action |
| Reaction fails to initiate (e.g., no color change, no exotherm). | Poor Reagent Quality: The organolithium or Grignard reagent has degraded. | Titrate the organometallic reagent before use to determine its active concentration. Use a fresh bottle if necessary. |
| Passive Metal Surface (Grignard): The magnesium metal is coated with an oxide layer, preventing reaction.[11] | Activate the magnesium by crushing it in the flask (under inert gas), adding a small crystal of iodine, or using a chemical activator like 1,2-dibromoethane.[11] | |
| Incorrect Temperature: The reaction temperature is too low for initiation (more common for Grignards) or too high, causing reagent decomposition before it can react. | For lithium-halogen exchange, ensure the temperature is maintained at or below -78°C.[6] For Grignard formation, gentle warming may be needed initially, but the reaction is exothermic and will require cooling. | |
| Reaction starts but gives low yield of the desired product. | Insufficient Reagent: An incorrect stoichiometry was used, or the reagent concentration was lower than assumed. | Use a slight excess of the organometallic reagent. For lithium-halogen exchange with t-BuLi, two equivalents are recommended.[7] |
| Adventitious Quenching: Trace amounts of water or oxygen in the solvent or on the glassware are destroying the reagent. | Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers). Flame-dry all glassware under vacuum and maintain a positive pressure of an inert gas.[10] |
Issue 2: Predominance of Side Products
| Symptom | Side Product Observed | Recommended Action |
| GC-MS or NMR shows significant amounts of propane. | Protonation of Organometallic: The reagent reacted with a proton source (e.g., water, acidic C-H bonds).[3] | Follow rigorous anhydrous and inert atmosphere techniques. Ensure any other substrates in the reaction mixture do not have acidic protons (pKa < ~40). |
| GC-MS or NMR shows octane (from BuLi) or isobutane/isobutene (from t-BuLi). | Coupling/Elimination of Alkyllithium: The alkyllithium reagent has decomposed or reacted with the alkyl iodide byproduct.[4] | Maintain very low temperatures (-78°C to -120°C).[7] Use a solvent system like THF/ether/pentane to improve solubility and stability at low temperatures. |
| GC-MS or NMR shows olefin products. | β-Elimination: The organometallic reagent acted as a base, removing a proton from the carbon adjacent to the newly formed organometallic center. | Use a more sterically hindered, non-nucleophilic base if only deprotonation is desired, or switch to a less basic nucleophile (e.g., an organocuprate) if addition is the goal. Maintain very low temperatures. |
Experimental Protocols & Data
Protocol: Lithium-Halogen Exchange of this compound
This protocol describes the generation of a geminal-dilithio species from this compound, which can then be trapped with an electrophile.
1. Apparatus Setup:
- Assemble a three-necked, round-bottomed flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet.
- Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
2. Reagent Preparation:
- In the reaction flask, dissolve this compound (1.0 equiv) in a mixture of anhydrous diethyl ether and pentane (e.g., 3:2 v/v) to achieve a concentration of ~0.1 M.
- Cool the solution to -78°C using a dry ice/acetone bath.
3. Lithium-Halogen Exchange:
- In a separate, dry syringe, draw up tert-butyllithium (2.1 equiv, typically 1.7 M in pentane).
- Add the t-BuLi solution dropwise to the stirred solution of this compound over 20-30 minutes, ensuring the internal temperature does not rise above -70°C.[9]
- After the addition is complete, stir the mixture at -78°C for an additional hour. The resulting solution contains the organolithium reagent.
4. Electrophilic Quench (Example):
- Add a suitable electrophile (e.g., an aldehyde, ketone, or silyl chloride) dropwise at -78°C.
- Allow the reaction to stir for 1-2 hours at -78°C, then let it warm slowly to room temperature.
5. Workup:
- Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
Table 1: Typical Conditions for Lithium-Halogen Exchange
| Organolithium Reagent | Stoichiometry (vs. R-I) | Solvent System | Temperature (°C) | Typical Reaction Time | Notes |
| n-Butyllithium (n-BuLi) | 1.0 - 1.1 equiv | THF or Et₂O/Hexane | -78 to -40 | 15 - 60 min | Can be more prone to side reactions like nucleophilic attack on solvents like THF.[4] |
| sec-Butyllithium (s-BuLi) | 1.0 - 1.1 equiv | THF/Hexane | -78 | 15 - 30 min | More basic and sterically hindered than n-BuLi. |
| tert-Butyllithium (t-BuLi) | 2.0 - 2.2 equiv | Pentane/Et₂O | -78 to -120 | 5 - 60 min | Very fast exchange.[7] The second equivalent consumes the t-BuI byproduct.[7] Ideal for sterically hindered or less reactive halides. |
Visual Guides
General Workflow for Organometallic Reactions
Caption: Standard experimental workflow for reactions involving organometallic reagents.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yielding organometallic reactions.
Desired vs. Side Reaction Pathways
Caption: Competing reaction pathways for this compound with t-BuLi.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. adichemistry.com [adichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organic chemistry - Mechanism of lithium-halogen exchange of primary alkyl iodide - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purification of Crude 1,1-Diiodopropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 1,1-diiodopropane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. A common synthesis involves the reaction of propanal with hydrazine followed by iodine. Potential impurities from this process include:
-
Unreacted starting materials: Propanal, hydrazine, and iodine.
-
Intermediates and byproducts: Propanal hydrazone, and propanal azine.
-
Solvent residues: Depending on the synthesis, solvents like diethyl ether or dichloromethane may be present.
-
Decomposition products: Free iodine (I₂) is a common impurity formed from the decomposition of the product, often accelerated by light exposure.
Q2: Why is my crude this compound dark in color?
A2: The dark color, typically brown or purple, is almost always due to the presence of dissolved elemental iodine (I₂). Iodoalkanes are susceptible to decomposition, especially when exposed to light, which liberates free iodine.
Q3: How can I remove the iodine color from my product?
A3: The most common and effective method is to wash the crude product with an aqueous solution of a reducing agent. A dilute solution of sodium thiosulfate (Na₂S₂O₃) is typically used. The thiosulfate ion reduces the elemental iodine to colorless iodide ions (I⁻).
Q4: What is the best method for final purification of this compound?
A4: After initial washing and drying, fractional distillation under reduced pressure is the most effective method for obtaining high-purity this compound. Distillation separates the product from non-volatile impurities and other volatile components with different boiling points.
Q5: How should I store purified this compound?
A5: Purified this compound should be stored in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. To inhibit decomposition and the formation of free iodine, a small piece of copper wire or silver foil can be added to the storage container. These metals react with and sequester any iodine that may form.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent dark color after washing with sodium thiosulfate. | 1. Insufficient amount of sodium thiosulfate solution used.2. The concentration of the sodium thiosulfate solution is too low.3. Inefficient mixing during the washing step. | 1. Perform additional washes with fresh sodium thiosulfate solution.2. Use a slightly more concentrated solution of sodium thiosulfate (e.g., 5-10% w/v).3. Ensure vigorous shaking in a separatory funnel for adequate contact between the organic and aqueous layers. |
| Product appears cloudy or contains an emulsion after washing. | 1. Incomplete phase separation.2. Presence of surfactants or other emulsifying agents. | 1. Allow the separatory funnel to stand for a longer period.2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.3. If the emulsion persists, filter the organic layer through a plug of glass wool or Celite. |
| Low recovery of product after distillation. | 1. Product loss due to decomposition at high temperatures.2. Inefficient condensation.3. Leaks in the distillation apparatus. | 1. Perform the distillation under reduced pressure to lower the boiling point.2. Ensure a steady and sufficient flow of cold water through the condenser.3. Check all joints and connections for a proper seal. Use high-vacuum grease if necessary. |
| Product darkens again shortly after purification. | 1. Exposure to light and/or air.2. Residual acidic impurities promoting decomposition. | 1. Store the purified product in a dark bottle, wrapped in aluminum foil, and under an inert atmosphere.2. Ensure all acidic impurities were removed during the washing steps. A wash with a dilute sodium bicarbonate solution can be included in the workup. Add a stabilizer like copper wire during storage. |
| Distillation proceeds very slowly or not at all. | 1. Insufficient heating.2. Vacuum is too high for the heating temperature.3. Obstruction in the vapor path. | 1. Gradually increase the temperature of the heating mantle.2. Adjust the vacuum to achieve a steady boiling rate at a reasonable temperature.3. Check that the distillation head and condenser are not blocked. |
Experimental Protocols
General Purification Protocol for Crude this compound
This protocol describes a standard procedure for the purification of crude this compound obtained from synthesis.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Copper wire (optional, for storage)
Procedure:
-
Extraction and Initial Wash:
-
Dissolve the crude this compound in a suitable volume of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium thiosulfate. Shake vigorously and vent the funnel periodically. Continue washing until the purple/brown color of iodine is no longer visible in the organic layer.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Wash the organic layer with brine to facilitate phase separation and remove residual water.
-
-
Drying:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask occasionally for about 15-20 minutes.
-
-
Solvent Removal:
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the crude, solvent-free this compound to the distillation flask.
-
Slowly apply vacuum and begin heating.
-
Collect the fraction that distills at the appropriate boiling point. The boiling point of this compound is not well-documented, but as an estimate, 1,3-diiodopropane has a boiling point of 111-113 °C at 31 mmHg.[1] The boiling point of this compound is expected to be in a similar range.
-
Monitor the temperature closely and collect the pure fraction in a pre-weighed receiving flask.
-
-
Storage:
-
Transfer the purified this compound to a dark, airtight container. Add a small piece of copper wire as a stabilizer. Store in a refrigerator.
-
Purity Assessment by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) can be used to determine the purity of the final product without the need for a calibration curve, by comparing the integral of a known analyte signal to that of a certified internal standard.
Materials:
-
Purified this compound
-
Certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the purified this compound.
-
Accurately weigh a specific amount of the certified internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in a volumetric flask.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This typically involves ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
References
Technical Support Center: Handling the Light Sensitivity of Diiodoalkanes
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the light sensitivity of diiodoalkanes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving these compounds.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the light sensitivity of diiodoalkanes in your experiments.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low or no product yield in a reaction involving a diiodoalkane. | Photodegradation of the diiodoalkane starting material. | 1. Minimize Light Exposure: Conduct the reaction in a fume hood with the sash lowered and the lights turned off or dimmed. Wrap the reaction vessel in aluminum foil. 2. Use Amber Glassware: Employ amber-colored glassware or vials to block UV and visible light. 3. Work Efficiently: Reduce the time the diiodoalkane is exposed to light during weighing and transfer. |
| Appearance of unexpected side products in post-reaction analysis (e.g., by NMR, GC-MS). | Formation of degradation products from the diiodoalkane due to light exposure. The primary photoproduct is often an iso-diiodoalkane. | 1. Confirm Identity of Byproducts: Attempt to identify the unexpected peaks. The formation of isomers or smaller iodo-compounds can indicate photodegradation. 2. Implement Light Protection: If not already in place, strictly follow all light-minimizing procedures as described above. 3. Solvent Choice: Consider the solvent used. While research is ongoing, the solvent can influence the stability of the photoproducts. Anhydrous, degassed solvents are generally recommended. |
| Inconsistent reaction outcomes or poor reproducibility. | Varying degrees of diiodoalkane degradation between experimental runs due to inconsistent light exposure. | 1. Standardize Light Conditions: Ensure that all experiments are conducted under identical and minimal light conditions. 2. Freshly Purify or Check Purity: If possible, purify the diiodoalkane before use (e.g., by passing through a short plug of alumina) to remove any pre-existing degradation products. Always check the purity of the starting material before each reaction. |
| A yellow or brown discoloration of the diiodoalkane solution upon standing. | Formation of iodine (I₂) due to decomposition of the diiodoalkane. | 1. Discard Discolored Reagent: Do not use a diiodoalkane that has visibly discolored, as it indicates significant degradation. 2. Proper Storage: Ensure the diiodoalkane is stored in a tightly sealed, amber bottle in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diiodoalkane light sensitivity?
Diiodoalkanes are susceptible to photodegradation, a process initiated by the absorption of light, particularly in the ultraviolet (UV) range. The carbon-iodine (C-I) bond is relatively weak and can be cleaved by UV radiation, leading to the formation of reactive intermediates.
Q2: What happens to a diiodoalkane when it's exposed to light?
Upon absorbing UV light, a C-I bond in a diiodoalkane can break, forming a radical pair. This can then lead to the formation of an isomer, for example, iso-diiodomethane (CH₂I-I) from diiodomethane. This isomer is often the reactive species in subsequent, sometimes unintended, reactions. Further decomposition can lead to the formation of elemental iodine (I₂), which is responsible for the characteristic yellow or brown discoloration of degraded samples.
Q3: At which wavelengths are diiodoalkanes most sensitive?
Diiodoalkanes are most sensitive to ultraviolet (UV) light, with significant photolysis occurring in the 300-350 nm range (UV-A).[1] Standard laboratory fluorescent lighting can emit radiation in this range, making it crucial to protect these compounds from ambient light.
Q4: How should I store my diiodoalkanes to prevent degradation?
To ensure the stability of diiodoalkanes, follow these storage guidelines:
-
Container: Store in amber glass bottles with a tight-fitting cap to block light and prevent exposure to air and moisture.
-
Atmosphere: For long-term storage, it is best to store under an inert atmosphere, such as argon or nitrogen, to displace oxygen which can participate in degradation pathways.
-
Temperature: Store in a cool, dark location. Refrigeration is often recommended, but ensure the compound does not freeze if it is a liquid at room temperature to avoid damaging the container.
-
Purity: Some commercial diiodoalkanes are supplied with a stabilizer, such as copper, to scavenge iodine radicals.
Q5: Can I use a diiodoalkane that has turned slightly yellow?
A yellow tint indicates the presence of dissolved iodine, which means the diiodoalkane has started to degrade. For sensitive reactions where stoichiometry and purity are critical, it is highly recommended to use a fresh, pure sample. The presence of iodine and other degradation byproducts can interfere with your reaction and lead to lower yields and the formation of impurities.
Q6: Are there any chemical stabilizers I can add to my reaction to prevent degradation?
While some commercial preparations of diiodoalkanes contain stabilizers, adding stabilizers directly to a reaction mixture should be done with caution as they may interfere with the desired chemistry. A common stabilizer for iodo-compounds is a small piece of copper wire or powder, which reacts with and removes any formed iodine. However, its compatibility with your specific reaction must be considered. The most effective approach is to prevent degradation in the first place by minimizing light exposure.
Data Presentation
| Diiodoalkane | Relative Light Sensitivity | Notes |
| Diiodomethane | High | Extensively studied; known to undergo photolysis to form iso-diiodomethane. |
| 1,2-Diiodoethane | High | Expected to be highly sensitive to light due to the presence of two C-I bonds. |
| 1,3-Diiodopropane | High | Generally considered light-sensitive and should be handled with care. |
| 1,4-Diiodobutane | High | Assumed to be light-sensitive, similar to other short-chain diiodoalkanes. |
Experimental Protocols
Protocol for Assessing the Photostability of a Diiodoalkane
This protocol provides a general framework for evaluating the light sensitivity of a diiodoalkane solution. It is based on the principles outlined in the ICH Q1B guideline for photostability testing.[2][3][4][5][6]
Objective: To determine the rate of degradation of a diiodoalkane in a specific solvent upon exposure to a controlled light source.
Materials:
-
Diiodoalkane of interest
-
High-purity, UV-grade solvent (e.g., acetonitrile, hexane)
-
Amber and clear glass vials with screw caps
-
Photostability chamber or a controlled light source (e.g., a UV lamp with a known spectral output and intensity)
-
Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)
-
Aluminum foil
Procedure:
-
Solution Preparation: In a dimly lit environment, prepare a stock solution of the diiodoalkane in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several clear and amber glass vials. The amber vials will serve as the dark control.
-
Light Exposure:
-
Place the clear vials in the photostability chamber at a controlled temperature.
-
Wrap the amber (dark control) vials in aluminum foil and place them in the same chamber to ensure they are subjected to the same temperature conditions.
-
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one clear vial and one dark control vial from the chamber.
-
Analysis:
-
Data Analysis:
-
Plot the concentration of the diiodoalkane as a function of time for both the light-exposed and dark control samples.
-
Calculate the degradation rate constant and the half-life of the diiodoalkane under the specific light conditions.
-
Analytical Method Development: HPLC-UV for Diiodoalkane Analysis
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection for the separation and quantification of a diiodoalkane and its primary degradation products.
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for organohalogen compounds.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Example Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diiodoalkanes typically absorb in the UV region. A photodiode array (PDA) detector is useful for determining the optimal wavelength for detection and for identifying different components by their UV spectra. A starting wavelength of 254 nm is often a good choice.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Optimization:
-
Adjust the gradient profile and mobile phase composition to achieve good separation between the diiodoalkane peak and any degradation product peaks.
-
If peaks are broad or tailing, consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.
-
For quantitative analysis, develop a calibration curve using standards of known concentrations.
Visualizations
Caption: Photodecomposition pathway of a diiodoalkane.
Caption: Workflow for photostability testing.
Caption: Troubleshooting logic for diiodoalkane reactions.
References
- 1. Photolysis at the Speed of Light: Chemical-Free Degradation of Trace Organic Contaminants by Bespoke Photolysis Using High-Intensity Ultraviolet C Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. klimatest.eu [klimatest.eu]
- 6. rdlaboratories.com [rdlaboratories.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A new HPLC method for the detection of iodine applied to natural samples of edible seaweeds and commercial seaweed food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpronline.com [ijpronline.com]
Validation & Comparative
Comparative NMR Analysis of 1,1-Dihalogenated Propanes: A Guide for Researchers
A detailed comparison of the ¹H and ¹³C NMR spectral data for 1,1-dichloropropane and 1,1-dibromopropane, including predicted values for the analogous 1,1-diiodopropane. This guide provides valuable insights for researchers, scientists, and professionals in drug development for the structural elucidation of halogenated organic compounds.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 1,1-dichloropropane and 1,1-dibromopropane, alongside predicted values for this compound. The predictions are based on the well-established trend of decreasing chemical shifts for both protons and carbons as the electronegativity of the halogen substituent decreases (Cl > Br > I).
Table 1: ¹H NMR Spectral Data of 1,1-Dihalogenated Propanes
| Compound | δ (ppm) - CH₃ | Multiplicity - CH₃ | J (Hz) - CH₃ | δ (ppm) - CH₂ | Multiplicity - CH₂ | J (Hz) - CH₂ | δ (ppm) - CH | Multiplicity - CH | J (Hz) - CH |
| 1,1-Dichloropropane | 1.10 | Triplet | 7.4 | 2.15 | Sextet | 7.0 | 5.85 | Triplet | 6.5 |
| 1,1-Dibromopropane | 1.15 | Triplet | 7.3 | 2.25 | Sextet | 6.8 | 5.70 | Triplet | 6.3 |
| This compound (Predicted) | ~1.20 | Triplet | ~7.2 | ~2.35 | Sextet | ~6.7 | ~5.50 | Triplet | ~6.2 |
Table 2: ¹³C NMR Spectral Data of 1,1-Dihalogenated Propanes
| Compound | δ (ppm) - CH₃ | δ (ppm) - CH₂ | δ (ppm) - CH |
| 1,1-Dichloropropane | 12.5 | 34.5 | 78.0 |
| 1,1-Dibromopropane | 13.5 | 38.0 | 45.0 |
| This compound (Predicted) | ~14.5 | ~41.0 | ~-5.0 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra. The following is a general procedure for the ¹H and ¹³C NMR analysis of liquid halogenated propanes.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the neat liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for halogenated alkanes. It is crucial to use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can often use the residual solvent peak for referencing.
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a pipette with a small cotton or glass wool plug into a clean and dry 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Shimming: Optimize the magnetic field homogeneity by shimming the spectrometer on the deuterium lock signal of the solvent.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Predicted ¹H NMR Signaling Pathway for this compound
The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling and resulting multiplicities for the proton signals of this compound.
Caption: Predicted ¹H NMR splitting pattern for this compound.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1,1-Diiodopropane
For researchers, scientists, and professionals in drug development, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,1-diiodopropane against its structural isomer, 1,3-diiodopropane, and the mono-iodinated analogue, 1-iodopropane. Due to the limited availability of direct experimental data for this compound, this guide synthesizes a predicted fragmentation pathway based on established principles of mass spectrometry and data from related iodoalkanes.
Unraveling the Fragments: A Comparative Data Analysis
The mass spectrum of a molecule provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. The fragmentation of iodoalkanes is heavily influenced by the presence of the iodine atom, a good leaving group, and the relative stability of the resulting carbocations.
Below is a comparative summary of the key predicted and experimental mass spectral data for this compound, 1,3-diiodopropane, and 1-iodopropane.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |
| 296 | [C₃H₆I₂]⁺• (Molecular Ion) | CH₃CH₂CHI₂⁺• | Low |
| 169 | [C₃H₆I]⁺ | [CH₃CH₂CHI]⁺ | High (Base Peak) |
| 127 | [I]⁺ | I⁺ | Moderate |
| 41 | [C₃H₅]⁺ | [CH₂=CH-CH₂]⁺ | Moderate |
| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ | Moderate |
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 296 | 169 | 127, 41, 29 |
| 1,3-Diiodopropane | 296 | 41 | 169, 127[1][2] |
| 1-Iodopropane | 170 | 43 | 127, 29, 27[3] |
The predicted fragmentation of this compound is expected to be dominated by the cleavage of a C-I bond to form a stable secondary carbocation at m/z 169. This is in contrast to 1,3-diiodopropane, where the loss of an iodine atom would result in a primary carbocation, making the formation of the allyl cation (m/z 41) through a more complex rearrangement more favorable. The mono-iodinated 1-iodopropane shows a base peak at m/z 43, corresponding to the propyl cation[3].
Behind the Spectrum: Experimental Protocols
To acquire mass spectral data for compounds like this compound, a standard procedure involving Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is typically employed.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: A dilute solution of the analyte (e.g., this compound) is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Gas Chromatography (GC):
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a 30 m column with a 5% phenyl polysiloxane stationary phase). The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate compounds based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry (MS):
-
Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.
-
Visualizing the Fragmentation Cascade
The predicted fragmentation pathway of this compound upon electron ionization can be visualized to better understand the formation of the key fragment ions.
Caption: Predicted fragmentation pathway of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully elucidate the fragmentation pathways. The comparative data and methodologies presented here offer a robust starting point for researchers engaged in the structural analysis of halogenated organic compounds.
References
- 1. Propane, 1,3-diiodo- [webbook.nist.gov]
- 2. 1,3-Diiodopropane | C3H6I2 | CID 12314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Reactivity of 1,1-Diiodopropane and 1,2-Diiodopropane
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is critical for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of 1,1-diiodopropane, a geminal dihalide, and 1,2-diiodopropane, a vicinal dihalide. This comparison is supported by established principles of organic chemistry and illustrative experimental protocols.
Introduction to Isomeric Diodopropanes
This compound and 1,2-diiodopropane are structural isomers with the molecular formula C₃H₆I₂. The key difference lies in the location of the two iodine atoms. In this compound, both iodine atoms are attached to the same carbon atom (a geminal or "gem-dihalide"). In 1,2-diiodopropane, the iodine atoms are on adjacent carbon atoms (a vicinal or "vic-dihalide"). This seemingly subtle distinction in structure leads to significant differences in their chemical reactivity, particularly in nucleophilic substitution and elimination reactions.
Physical Properties
A summary of the key physical properties of this compound and 1,2-diiodopropane is presented below. These properties can influence reaction conditions and purification methods.
| Property | This compound | 1,2-Diiodopropane |
| Molar Mass | 295.89 g/mol | 295.89 g/mol |
| CAS Number | 10250-52-9 | 598-29-8 |
| Structure | Geminal Diiodide | Vicinal Diiodide |
Comparative Reactivity
The distinct spatial arrangement of the iodine atoms in 1,1- and 1,2-diiodopropane dictates their preferred reaction pathways and overall reactivity.
Nucleophilic Substitution (Sₙ2) Reactions
In bimolecular nucleophilic substitution (Sₙ2) reactions, a nucleophile attacks a carbon atom, displacing a leaving group in a single, concerted step. The rate of Sₙ2 reactions is highly sensitive to steric hindrance at the reaction center.
This compound is a secondary dihalide, as the carbon bearing the two iodine atoms is attached to one other carbon. However, the presence of two large iodine atoms on the same carbon creates significant steric bulk. This steric hindrance impedes the backside attack of a nucleophile, which is characteristic of the Sₙ2 mechanism. Consequently, this compound is expected to be less reactive in Sₙ2 reactions compared to a primary monohaloalkane.
1,2-Diiodopropane contains a primary carbon (C1) and a secondary carbon (C2), both bearing an iodine atom. Nucleophilic attack is more likely to occur at the less sterically hindered primary carbon. Therefore, 1,2-diiodopropane is expected to be more reactive towards Sₙ2 displacement at the C1 position compared to the sterically hindered carbon of this compound.
Experimental Protocol: Representative Sₙ2 Reaction
Objective: To displace one of the iodide atoms with a different nucleophile. For the purpose of this protocol, we will consider the reaction with sodium azide to form an azido-iodopropane.
Materials:
-
This compound or 1,2-Diiodopropane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diatomaceous earth
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the diiodopropane isomer (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: 1,2-Diiodopropane would be expected to react faster at the primary carbon to yield 1-azido-2-iodopropane. The reaction with this compound would be significantly slower due to steric hindrance.
Elimination (E2) Reactions
Elimination reactions, particularly the bimolecular (E2) mechanism, involve the removal of a proton and a leaving group from adjacent carbon atoms to form a double bond. This reaction is favored by strong, sterically hindered bases.[1][2][3]
This compound: Dehydrohalogenation of a gem-dihalide with a strong base can lead to the formation of a vinyl iodide and subsequently an alkyne. The initial elimination of one equivalent of HI would yield 1-iodo-1-propene. A second elimination would then produce propyne.
1,2-Diiodopropane: As a vicinal dihalide, 1,2-diiodopropane readily undergoes E2 elimination with a strong base to form an alkene.[1] The initial elimination of HI would produce 1-iodo-1-propene or 2-iodo-1-propene. A subsequent elimination can also lead to propyne. Due to the anti-periplanar requirement for the proton and leaving group in the E2 mechanism, the stereochemistry of the starting material can influence the product distribution.[1]
In general, vicinal dihalides are considered more reactive in dehydrohalogenation reactions to form alkenes compared to the corresponding geminal dihalides.[4]
Experimental Protocol: Dehydrohalogenation
Objective: To compare the formation of propyne from 1,1- and 1,2-diiodopropane.
Materials:
-
This compound or 1,2-Diiodopropane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone condenser
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser.
-
Under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the flask.
-
Cool the flask in an ice bath.
-
Add a solution of the diiodopropane isomer (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by GC-MS to detect the formation of volatile propyne.
Expected Outcome: 1,2-diiodopropane is expected to undergo a more facile double dehydrohalogenation to form propyne compared to this compound.
Other Notable Reactions
Hydrolysis of Geminal Dihalides: this compound, being a gem-dihalide, can undergo hydrolysis in the presence of a base to form a carbonyl compound. The initial substitution of the two iodine atoms by hydroxyl groups would lead to an unstable gem-diol, which readily loses water to form propanal.[5][6]
Dehalogenation of Vicinal Dihalides with Zinc: 1,2-Diiodopropane can be dehalogenated with zinc dust to form propene.[7][8][9] This reaction is specific to vicinal dihalides and proceeds via an organozinc intermediate.
Logical and Experimental Workflows
The decision to use either 1,1- or 1,2-diiodopropane in a synthetic route is governed by the desired outcome. The following diagrams illustrate the logical workflows for selecting the appropriate isomer.
Caption: Isomer selection based on the desired reaction product.
Caption: A generalized workflow for comparing the reactivity of the isomers.
Conclusion
The reactivity of this compound and 1,2-diiodopropane is fundamentally dictated by the geminal versus vicinal arrangement of the iodine atoms. For Sₙ2 reactions, the less sterically hindered primary carbon in 1,2-diiodopropane makes it the more reactive substrate. In E2 elimination reactions, 1,2-diiodopropane is generally more prone to dehydrohalogenation to form an alkene. Furthermore, each isomer exhibits characteristic reactions, such as the hydrolysis of this compound to an aldehyde and the dehalogenation of 1,2-diiodopropane to an alkene. A thorough understanding of these differences is essential for the strategic design of synthetic pathways in chemical research and development.
References
- 1. 11.8 The E2 Reaction and the Deuterium Isotope Effect – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Chemistry: Elimination Reactions and Related Concepts State Sayt.. [askfilo.com]
- 5. quora.com [quora.com]
- 6. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]
- 7. organic chemistry - Dehalogenation of vicinal dihalides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE [vedantu.com]
- 9. echemi.com [echemi.com]
A Comparative Guide to Diiodopropane Isomers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 1,1-, 1,2-, 1,3-, and 2,2-Diiodopropane in Synthetic Applications
The four isomers of diiodopropane—1,1-diiodopropane, 1,2-diiodopropane, 1,3-diiodopropane, and 2,2-diiodopropane—are versatile reagents in organic synthesis, each exhibiting distinct reactivity profiles and applications. This guide provides a comparative analysis of their performance in key synthetic transformations, supported by experimental data and detailed protocols to aid in reaction design and optimization.
Physical and Spectroscopic Properties
A clear understanding of the physical and spectroscopic properties of each isomer is fundamental for their effective use and characterization.
| Property | This compound | 1,2-Diiodopropane | 1,3-Diiodopropane | 2,2-Diiodopropane |
| CAS Number | 10250-52-9[1] | 598-29-8[2] | 627-31-6[3][4] | 630-13-7 |
| Molecular Formula | C₃H₆I₂ | C₃H₆I₂ | C₃H₆I₂ | C₃H₆I₂ |
| Molecular Weight | 295.89 g/mol [1] | 295.89 g/mol | 295.89 g/mol [3] | 295.89 g/mol |
| Appearance | - | - | Colorless to light orange liquid[5] | - |
| Boiling Point | - | - | 111-113 °C at 31 mmHg[6] | - |
| Density | - | - | 2.576 g/mL at 25 °C[6] | - |
| Refractive Index | - | - | n20/D 1.642[6] | - |
Spectroscopic Data Summary:
| Isomer | 1H NMR | 13C NMR | IR (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Data not readily available | Data not readily available | Vapor Phase IR available[1] | GC-MS data available[1] |
| 1,2-Diiodopropane | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 1,3-Diiodopropane | δ 3.19 (t, 4H), 2.22 (quint, 2H)[4] | δ 7.3, 34.9[3] | Neat: 2960, 1420, 1200, 1170, 640[5] | 169 (M-I)⁺, 41 (C₃H₅)⁺[7][8] |
| 2,2-Diiodopropane | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: Comprehensive, directly comparable spectroscopic data for all isomers is not consistently available in the literature. The provided data for 1,3-diiodopropane is illustrative.
Key Synthetic Applications and Comparative Reactivity
The utility of diiodopropane isomers is most evident in their application in cyclopropanation, the formation of Grignard reagents, and their use as precursors for heterocyclic synthesis.
Cyclopropanation Reactions
Diiodopropane isomers, particularly 1,1- and 1,3-diiodopropane, are potential precursors for carbenoids or serve as building blocks for the construction of cyclopropane rings.
This compound: This isomer can be a source of a propylidene carbene (CH₃CH₂CH:). However, its application in cyclopropanation is less common than the Simmons-Smith reaction which utilizes diiodomethane.
1,3-Diiodopropane: This isomer is a key reagent for the synthesis of cyclopropane through an intramolecular Wurtz-type coupling. This reaction involves the treatment of 1,3-diiodopropane with a metal, such as zinc or sodium, to induce ring closure.
Comparative Insights: While both 1,1- and 1,3-diiodopropane can lead to cyclopropane derivatives, their mechanisms and the resulting products are fundamentally different. This compound would typically react with an alkene to form a 1-propyl-substituted cyclopropane, whereas 1,3-diiodopropane undergoes an intramolecular reaction to form the parent cyclopropane ring. The intramolecular cyclization of 1,3-diiodopropane is a more direct route to the unsubstituted cyclopropane ring.
Experimental Protocol: Intramolecular Cyclopropanation using 1,3-Diiodopropane
Materials:
-
1,3-Diiodopropane
-
Zinc dust
-
Sodium iodide (catalyst)
-
Solvent (e.g., ethanol or aqueous ethanol)
Procedure:
-
Activate zinc dust by stirring with a small amount of iodine in the chosen solvent until the iodine color disappears.
-
Add a solution of 1,3-diiodopropane in the solvent to the activated zinc suspension.
-
Heat the reaction mixture to reflux and monitor the progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and decant the supernatant.
-
The gaseous cyclopropane product can be collected in a gas bag or trapped in a cooled solvent.
Formation and Reactivity of Grignard Reagents
Grignard reagents are powerful nucleophiles in organic synthesis. The diiodopropane isomers can form mono- or di-Grignard reagents, depending on the stoichiometry of magnesium used.
Reactivity Comparison:
-
This compound: Formation of a Grignard reagent at the C1 position would be challenging due to the presence of the second iodine atom, which can lead to instability and side reactions.
-
1,2-Diiodopropane: Formation of a di-Grignard reagent is unlikely due to the potential for rapid elimination to form propene. Mono-Grignard formation is possible but may be complicated by this side reaction.
-
1,3-Diiodopropane: This isomer readily forms a di-Grignard reagent, 1,3-bis(iodomagnesio)propane, which is a useful three-carbon dianionic synthon. It can also form a mono-Grignard reagent with one equivalent of magnesium.
-
2,2-Diiodopropane: Similar to the 1,1-isomer, the gem-diiodo arrangement makes the formation of a stable Grignard reagent difficult.
Experimental Protocol: Formation of a Di-Grignard Reagent from 1,3-Diiodopropane
Materials:
-
1,3-Diiodopropane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
Procedure:
-
Place magnesium turnings and a small crystal of iodine in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Add a small portion of a solution of 1,3-diiodopropane in the anhydrous solvent.
-
Initiate the reaction by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Add the remaining 1,3-diiodopropane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting solution of the di-Grignard reagent can be used directly in subsequent reactions.[9][10][11][12]
Synthesis of Heterocyclic Compounds
1,3-Diiodopropane is a particularly useful building block for the synthesis of various heterocyclic compounds due to its ability to act as a three-carbon electrophile.
Application Example: Synthesis of Pyrazoles
While not a direct reaction of 1,3-diiodopropane itself, its derivatives can be used. For instance, a 1,3-dicarbonyl compound, which can be synthesized from precursors derived from 1,3-diiodopropane, can react with hydrazine to form a pyrazole ring. A more direct application involves the reaction of 1,3-diiodopropane with a nucleophile containing two heteroatoms, such as a substituted hydrazine, to form a saturated heterocyclic ring which can be further modified.
Experimental Protocol: General Synthesis of Pyrazoles from 1,3-Diketones
This protocol outlines the general synthesis of pyrazoles from 1,3-diketones, which can be conceptually linked to 1,3-diiodopropane as a C3 synthon.
Materials:
-
1,3-Diketone
-
Hydrazine hydrate or a substituted hydrazine
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the 1,3-diketone in the chosen solvent.
-
Add the hydrazine derivative to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion
The diiodopropane isomers offer a range of synthetic possibilities, with 1,3-diiodopropane being the most versatile and widely documented isomer for applications in intramolecular cyclopropanation and as a precursor for di-Grignard reagents and heterocyclic synthesis. The geminal diiodo-isomers, 1,1- and 2,2-diiodopropane, are generally less stable and their applications are less common. 1,2-Diiodopropane's utility is often limited by competing elimination reactions. A thorough understanding of the distinct reactivity of each isomer is crucial for the successful planning and execution of synthetic strategies in research and drug development. Further comparative studies under standardized conditions would be highly beneficial to provide a more quantitative understanding of their relative performance.
References
- 1. This compound | C3H6I2 | CID 11254924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Diiodopropane [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. 1,3-Diiodopropane(627-31-6) 1H NMR [m.chemicalbook.com]
- 5. 1,3-Diiodopropane | C3H6I2 | CID 12314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-二碘丙烷 99%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 7. Propane, 1,3-diiodo- [webbook.nist.gov]
- 8. 1,3-Diiodopropane(627-31-6) MS spectrum [chemicalbook.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to GC-MS and Alternative Methods for Validating the Purity of 1,1-Diiodopropane
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates like 1,1-diiodopropane is paramount for ensuring reaction efficiency, product quality, and safety. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data.
Introduction to Purity Analysis of this compound
This compound (C₃H₆I₂) is a halogenated alkane used in organic synthesis. Its purity can be compromised by the presence of starting materials, isomers (e.g., 1,2- or 1,3-diiodopropane), byproducts of synthesis, or degradation products. A robust analytical method is therefore essential for its quality control. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification.[1]
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on factors such as the nature of the impurities, required sensitivity, and the availability of instrumentation. Below is a comparison of GC-MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection and identification.[1] | Separation based on polarity, with detection typically by UV or Refractive Index (RI). | Provides structural information based on the magnetic properties of atomic nuclei. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Suitable for non-volatile or thermally labile compounds. For this compound, which lacks a strong UV chromophore, an RI detector would be necessary.[2] | Provides detailed structural information and can be used for quantification (qNMR). |
| Sensitivity | High, especially in selected ion monitoring (SIM) mode.[3] | Moderate to low, particularly with an RI detector.[2] | Relatively low sensitivity compared to chromatographic methods. |
| Impurity Identification | Excellent; mass spectra provide fragmentation patterns that act as a "fingerprint" for identification.[1] | Limited; identification relies on retention time comparison with standards. | Excellent for structure elucidation of unknown impurities if present at sufficient concentration. |
| Quantification | Accurate, based on peak area relative to an internal or external standard. | Accurate with proper calibration. | Highly accurate for quantification (qNMR) without the need for identical standards. |
| Sample Preparation | Simple; typically involves dissolution in a volatile solvent. | Can be more complex, requiring mobile phase compatibility.[4] | Simple; dissolution in a deuterated solvent. |
Experimental Protocols
GC-MS Method for this compound Purity Validation
This proposed method is based on established protocols for the analysis of alkyl halides.[5][6]
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
2. Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Hold at 200°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or hexane.
5. Data Analysis:
-
Purity is calculated based on the area percent of the this compound peak relative to the total area of all observed peaks. For higher accuracy, an internal standard method can be employed.
Alternative Method: HPLC with Refractive Index Detection (HPLC-RID)
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a refractive index detector.[2]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Dissolve approximately 20 mg of the this compound sample in 10 mL of the mobile phase.
Data Presentation
Table 1: Hypothetical Purity Analysis of a this compound Sample by GC-MS
| Peak No. | Retention Time (min) | Compound Identity | Area (%) |
| 1 | 5.2 | Propane (solvent impurity) | 0.15 |
| 2 | 8.9 | 1-Iodopropane | 0.50 |
| 3 | 10.5 | This compound | 99.20 |
| 4 | 11.2 | 1,2-Diiodopropane | 0.15 |
Table 2: Comparison of Performance Characteristics
| Parameter | GC-MS | HPLC-RID | NMR |
| Limit of Detection | Low (ng to pg) | High (µg) | High (mg) |
| Specificity | High | Low to Medium | High |
| Run Time | ~15-20 min | ~10-15 min | ~5-10 min per sample |
| Cost per Sample | Moderate | Low to Moderate | High |
Mandatory Visualizations
Caption: Workflow for GC-MS Purity Validation of this compound.
Conclusion
For the purity validation of this compound, GC-MS stands out as the superior method due to its high sensitivity, specificity, and excellent capability for impurity identification.[1] While HPLC-RID can be a viable alternative for routine quality control where the impurity profile is known, it lacks the specificity and sensitivity of GC-MS.[2] NMR spectroscopy, although powerful for structural elucidation, is generally less sensitive for trace impurity detection. The choice of method should be guided by the specific analytical requirements, including the need for impurity identification, desired sensitivity, and available resources.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. ysi.com [ysi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
A Researcher's Guide to Spectroscopic Differentiation of 1,1-Diiodopropane and 1,3-Diiodopropane
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric impurities is a critical aspect of quality control and chemical synthesis. This guide provides a comprehensive spectroscopic comparison of 1,1-diiodopropane and 1,3-diiodopropane, offering a clear methodology to distinguish between these two structural isomers using fundamental analytical techniques. The comparison is based on experimental data for 1,3-diiodopropane and predictive analysis for this compound, drawing parallels from the known spectral data of analogous iodoalkanes.
Spectroscopic Data Comparison
The key to differentiating this compound and 1,3-diiodopropane lies in the unique fingerprints each molecule presents in various spectroscopic analyses. The following tables summarize the expected and observed quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy is a powerful tool for distinguishing these isomers due to the different chemical environments of the hydrogen atoms in each molecule.
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H-1 (CHI₂) | ~5.0 - 5.5 | Triplet | ~7.0 |
| H-2 (CH₂) | ~2.0 - 2.5 | Sextet | ~7.0 | |
| H-3 (CH₃) | ~1.0 - 1.5 | Triplet | ~7.0 | |
| 1,3-Diiodopropane | H-1, H-3 (CH₂I) | 3.20 | Triplet | 6.8 |
| H-2 (CH₂) | 2.25 | Quintet | 6.8 |
Note: Predicted values for this compound are estimated based on analogous compounds.
¹³C NMR Spectroscopy Data
The number of unique carbon signals in ¹³C NMR spectroscopy provides a straightforward method for differentiation.
| Compound | Carbon Assignment | Predicted/Observed Chemical Shift (δ, ppm) |
| This compound | C-1 (CHI₂) | ~ -10 to -20 |
| C-2 (CH₂) | ~30 - 40 | |
| C-3 (CH₃) | ~15 - 25 | |
| 1,3-Diiodopropane | C-1, C-3 (CH₂I) | 7.3 |
| C-2 (CH₂) | 36.5 |
Note: Predicted values for this compound are estimated based on analogous compounds.
Infrared (IR) Spectroscopy Data
While the IR spectra of both isomers will share similarities due to the presence of C-H and C-I bonds, subtle differences in the fingerprint region can be used for identification.
| Compound | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| This compound | C-H stretch (alkane) | ~2970 - 2860 |
| C-H bend | ~1460, ~1380 | |
| C-I stretch | ~500 - 600 | |
| 1,3-Diiodopropane | C-H stretch (alkane) | 2959, 2847 |
| C-H bend | 1429, 1418 | |
| C-I stretch | 596, 521 |
Mass Spectrometry Data
Mass spectrometry will show identical molecular ion peaks for both isomers (m/z = 296), but their fragmentation patterns will differ significantly due to the different locations of the iodine atoms.
| Compound | Key Fragment (m/z) | Possible Identity |
| This compound | 169 | [CH₃CH₂CHI]⁺ |
| 127 | [I]⁺ | |
| 29 | [CH₃CH₂]⁺ | |
| 1,3-Diiodopropane | 169 | [ICH₂CH₂CH₂]⁺ |
| 41 | [CH₂CHCH₂]⁺ | |
| 127 | [I]⁺ |
Experimental Protocols
The following are standard protocols for obtaining the spectroscopic data discussed above.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diiodopropane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As both isomers are liquids, a neat sample can be analyzed. Place a single drop of the liquid between two KBr or NaCl salt plates to create a thin film.
-
Instrument Setup:
-
Use an FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Record a background spectrum of the clean salt plates.
-
-
Data Acquisition:
-
Place the sample holder with the salt plates in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrument Setup:
-
Use an electron ionization source with a standard electron energy of 70 eV.
-
The analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the molecular ion (e.g., m/z 10-350).
-
The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between this compound and 1,3-diiodopropane using the discussed spectroscopic methods.
A Comparative Guide to the Reactivity of 1,1-Diiodopropane and Other Dihaloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1,1-diiodopropane relative to other dihaloalkanes, such as 1,1-dibromopropane and 1,1-dichloropropane. The information presented is grounded in fundamental principles of organic chemistry and supported by established experimental trends, offering a valuable resource for designing synthetic routes and understanding reaction mechanisms.
Introduction to Dihaloalkane Reactivity
Dihaloalkanes are versatile building blocks in organic synthesis. Their reactivity is primarily dictated by two key factors: the nature of the halogen atoms, which function as leaving groups, and the structure of the alkyl chain. Geminal dihaloalkanes, such as this compound, have both halogens attached to the same carbon atom. This structure influences their participation in common organic reactions, namely nucleophilic substitution and elimination reactions.
The primary reaction pathways for primary dihaloalkanes are the bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) mechanisms. The choice between these pathways is influenced by the strength and steric bulk of the nucleophile or base used.
The Decisive Role of the Leaving Group
In both substitution and elimination reactions, a crucial step is the cleavage of the carbon-halogen (C-X) bond. The facility of this bond cleavage directly correlates with the "leaving group ability" of the halide. A good leaving group is a species that is stable on its own, which corresponds to the conjugate base of a strong acid.
The reactivity trend for haloalkanes is well-established and follows the order: I > Br > Cl > F .[1] This is because iodide (I⁻) is the weakest base among the common halides and the C-I bond is the weakest.[2] Consequently, iodoalkanes are the most reactive in this class of compounds.[2]
Quantitative Data: Carbon-Halogen Bond Dissociation Energies
The strength of the C-X bond provides a quantitative measure of the energy required to break it, directly impacting the activation energy of a reaction and thus its rate. A weaker bond leads to a faster reaction.
| Dihaloalkane Type | Carbon-Halogen Bond | Approximate Bond Energy (kJ/mol) | Expected Reactivity |
| Diiodoalkane | C–I | ~228[2] | Highest |
| Dibromoalkane | C–Br | ~285[2] | Intermediate |
| Dichloroalkane | C–Cl | ~324[2] | Lower |
| Difluoroalkane | C–F | ~492[2] | Lowest (Often unreactive) |
As the data indicates, the C-I bond is significantly weaker than C-Br and C-Cl bonds. Therefore, This compound is expected to be the most reactive compound in this series , undergoing nucleophilic substitution and elimination reactions at a faster rate than its bromine and chlorine analogues under identical conditions.[1][3]
Reaction Pathways and Mechanisms
The primary nature of the carbon atom bearing the halogens in 1,1-dihalopropanes favors bimolecular mechanisms.
Logical Flow of Reactivity Determination
Caption: Factors influencing the reaction pathway of dihaloalkanes.
A. Nucleophilic Substitution (SN2)
In the presence of a good nucleophile that is not excessively basic (e.g., CN⁻, N₃⁻, RS⁻), 1,1-dihalopropanes will undergo SN2 reactions.[4] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. Given the superior leaving group ability of iodide, this compound will react fastest.
SN2 Reaction Mechanism
Caption: Concerted SN2 mechanism on this compound.
B. Elimination (E2)
With a strong, sterically hindered base (e.g., potassium tert-butoxide, t-BuOK), the E2 mechanism is favored, leading to the formation of an alkene.[4] The base abstracts a proton from the carbon adjacent to the C-X bond (the β-carbon), while the leaving group departs simultaneously. Again, the weaker C-I bond makes this compound more susceptible to elimination than its counterparts.
Experimental Protocols
The following are generalized protocols that can be adapted to quantitatively compare the reactivity of this compound with other dihaloalkanes.
Experimental Workflow for Reactivity Comparison
References
A Predictive and Comparative Guide to the Reaction Mechanisms of 1,1-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
This guide offers a computational analysis of the predicted reaction mechanisms of 1,1-diiodopropane. Due to a lack of direct computational studies on this specific molecule, this document provides a comparative analysis based on its isomers and computationally studied analogues, particularly 1,3-dibromopropane. The insights herein are intended to guide future experimental and theoretical investigations into the reactivity of gem-diiodoalkanes.
Comparison of Diiodopropane Isomers
The structural arrangement of iodine atoms significantly influences the physical and chemical properties of diiodopropane isomers. A summary of their key properties is presented below.
| Property | This compound | 1,2-Diiodopropane | 1,3-Diiodopropane |
| Molecular Formula | C₃H₆I₂ | C₃H₆I₂ | C₃H₆I₂ |
| Molecular Weight | 295.89 g/mol [1] | 295.89 g/mol [2] | 295.89 g/mol [3] |
| CAS Number | 10250-52-9[1] | 598-29-8[2] | 627-31-6[3] |
| Structure | I-CH(I)-CH₂-CH₃ | CH₂(I)-CH(I)-CH₃ | CH₂(I)-CH₂-CH₂(I) |
| Predicted Reactivity | Prone to elimination and radical reactions at the gem-diiodo carbon. | Susceptible to dehalogenation to form propene.[4] | Can undergo intramolecular cyclization or substitution reactions. |
Predicted Reaction Mechanisms of this compound
Based on the principles of haloalkane reactivity, this compound is expected to undergo several reaction types, including unimolecular and bimolecular pathways. Photodissociation is also a likely reaction channel given the relatively weak carbon-iodine bonds.
Unimolecular Reactions
At elevated temperatures or upon photoexcitation, this compound is predicted to undergo unimolecular decomposition. The primary pathways are likely to involve the cleavage of the C-I bond, which is the weakest bond in the molecule.
-
Homolytic C-I Bond Cleavage: This would result in the formation of an iodopropyl radical and an iodine radical. A second C-I cleavage could then occur.
-
Elimination of HI: Intramolecular elimination of hydrogen iodide could lead to the formation of 1-iodopropene or 2-iodopropene.
Bimolecular Reactions
In the presence of other reagents, this compound can undergo bimolecular reactions.
-
Nucleophilic Substitution (Sₙ2): While sterically hindered, a strong nucleophile could potentially displace one of the iodine atoms. However, elimination is often a competing and more favorable pathway for secondary halides.[5]
-
Elimination (E2): In the presence of a strong, non-nucleophilic base, this compound is expected to undergo an E2 elimination to form 1-iodopropene.[6]
Predicted Photodissociation Pathways
Drawing an analogy from the computational study on the photodissociation of 1,3-dibromopropane, we can predict the likely photodissociation pathways for this compound.[7] The weaker C-I bond compared to the C-Br bond suggests that these reactions would likely occur with lower activation energies.
A diagram illustrating these predicted pathways is provided below:
Caption: Predicted photodissociation pathways of this compound.
Comparative Analysis with 1,3-Dibromopropane
The following table compares the predicted reaction pathways of this compound with the computationally studied pathways of 1,3-dibromopropane.[7] The activation energies for this compound are hypothetical and based on the general trend that C-I bonds are weaker than C-Br bonds, suggesting lower activation energies for analogous reactions.
| Reaction Pathway | This compound (Predicted) | 1,3-Dibromopropane (Computed)[7] |
| Primary Photodissociation | C-I bond cleavage | C-Br bond cleavage |
| Predicted Activation Energy | Lower | Higher |
| Secondary Pathways | C-C bond cleavage, H• elimination | C-C bond cleavage, H• elimination |
| Final Products | Iodopropenes, propyne fragments, iodine radicals | Bromopropenes, ethene, bromine radicals |
Experimental and Computational Protocols
A robust computational analysis of reaction mechanisms typically involves a multi-step process to map the potential energy surface and identify transition states.
Computational Methodology
-
Geometry Optimization: The initial structures of reactants, products, and intermediates are optimized to find their minimum energy conformations. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)).[8]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) on the potential energy surface.
-
Transition State Search: A search for the transition state connecting reactants and products is conducted. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Nudged Elastic Band (NEB) method are commonly employed.[9] The transition state is a first-order saddle point with exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the found transition state connects the desired reactants and products.
-
Energy Profile Construction: Single-point energy calculations at a higher level of theory (e.g., CCSD(T)) are often performed on the optimized geometries to obtain more accurate reaction and activation energies.
A diagram of a typical computational workflow is presented below:
References
- 1. This compound | C3H6I2 | CID 11254924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Diiodopropane [webbook.nist.gov]
- 3. 1,3-Diiodopropane | C3H6I2 | CID 12314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | MDPI [mdpi.com]
- 9. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
Comparative cost-effectiveness of different diiodopropane isomers in synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost, availability, and synthetic efficiency. Diiodopropane, a key building block, exists in four structural isomers: 1,1-, 1,2-, 1,3-, and 2,2-diiodopropane. Each isomer presents a unique profile of reactivity and application, leading to significant differences in their cost-effectiveness for specific synthetic goals. This guide provides an objective comparison of these isomers, supported by pricing data, reaction performance metrics, and detailed experimental protocols to inform your synthetic strategy.
Cost and Availability Overview
The commercial availability and cost of diiodopropane isomers are primary determinants of their utility in large-scale synthesis. A survey of major chemical suppliers reveals significant disparities in pricing, with 1,3-diiodopropane being the most accessible and cost-effective isomer. In contrast, the geminal diiodides (1,1- and 2,2-) and the vicinal diiodide (1,2-) are considerably more expensive and often available only upon request, indicating their more specialized applications and complex syntheses.
Table 1: Comparative Cost of Diiodopropane Isomers
| Isomer | CAS Number | Typical Price (USD/25g) | Price (USD/mol) | Availability |
| 1,1-Diiodopropane | 10250-52-9 | Available on Request[1] | - | Limited |
| 1,2-Diiodopropane | 598-29-8 | Available on Request[2] | - | Limited |
| 1,3-Diiodopropane | 627-31-6 | $21 - $144[3][4][5][6] | $248 - $1699 | Readily Available |
| 2,2-Diiodopropane | 630-13-7 | ~$28,000 (extrapolated from 1g price of €238)[7] | ~$330,000 | Very Limited |
Note: Prices are estimated based on publicly available data from various suppliers (e.g., Apollo Scientific, Sigma-Aldrich, CymitQuimica) and are subject to change. "Available on Request" typically implies a higher cost and longer lead time compared to readily stocked items.
Performance and Synthetic Utility
The structural differences between the isomers dictate their reactivity and primary applications in organic synthesis. The cost-effectiveness of an isomer is therefore intrinsically linked to its performance in the desired transformation.
1,3-Diiodopropane: The Workhorse for Cyclization
1,3-Diiodopropane is the most widely used isomer, primarily serving as a three-carbon electrophile for the construction of four-membered rings through intramolecular cyclization.[8] Its reaction with carbanions, such as those derived from malonic esters, is a classic and reliable method for synthesizing cyclobutane derivatives.[9] As a primary dihalide, it readily undergoes SN2 reactions.
1,1- and 2,2-Diiodopropane: Geminal Isomers for Specialized Applications
The gem-diiodoalkanes, 1,1- and 2,2-diiodopropane, are primarily used when a one-carbon or a substituted one-carbon unit needs to be introduced. Their applications include the formation of carbenes or carbenoids for cyclopropanation reactions (though less common than the Simmons-Smith reaction with diiodomethane) and the introduction of a gem-dimethyl group in the case of 2,2-diiodopropane.[10] Their high cost, however, makes them suitable mainly for specialized, small-scale syntheses where alternative reagents are not viable.
1,2-Diiodopropane: A Vicinal Dihalide for Elimination Reactions
As a vicinal diiodide, 1,2-diiodopropane is structurally suited for elimination reactions to form propene. It can also be used in the synthesis of other propylene derivatives. Its utility in common synthetic transformations is less pronounced compared to the 1,3-isomer, contributing to its limited availability and higher cost.
Table 2: Performance and Applications of Diiodopropane Isomers
| Isomer | Isomer Type | Primary Application | Typical Reaction Type | Reported Yield |
| This compound | Geminal (Primary) | Carbene/Carbenoid Precursor | Cyclopropanation, Olefination | Application-dependent |
| 1,2-Diiodopropane | Vicinal (Secondary) | Elimination Precursor | E2 Elimination | High for elimination |
| 1,3-Diiodopropane | 1,3-Dihalide (Primary) | Cyclobutane Synthesis[8] | Intramolecular SN2 | 53-55% (with dihalide)[9] |
| 2,2-Diiodopropane | Geminal (Secondary) | gem-Dimethyl Group Installation[10] | Cyclopropanation, Radical Reactions | Application-dependent |
Featured Experimental Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
This protocol details the synthesis of a cyclobutane derivative using the most cost-effective isomer, 1,3-diiodopropane, in a classic malonic ester synthesis. The procedure is adapted from a well-established method reported in Organic Syntheses.[9]
Objective: To synthesize diethyl 1,1-cyclobutanedicarboxylate via the alkylation of diethyl malonate with 1,3-diiodopropane.
Materials:
-
Diethyl malonate (1.0 eq)
-
1,3-Diiodopropane (1.0 eq)
-
Sodium ethoxide (2.0 eq)
-
Absolute ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with drying tube
-
Addition funnel
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a separate flask, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.0 eq) to absolute ethanol under an inert atmosphere.
-
Initial Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add diethyl malonate (1.0 eq) and 1,3-diiodopropane (1.0 eq) dissolved in absolute ethanol.
-
First Alkylation: Heat the mixture to reflux. Slowly add one equivalent of the prepared sodium ethoxide solution via the addition funnel. Maintain reflux for 1-2 hours after the addition is complete.
-
Cyclization (Second Alkylation): Slowly add the second equivalent of the sodium ethoxide solution to the refluxing mixture. This will deprotonate the mono-alkylated intermediate, facilitating an intramolecular SN2 reaction to form the cyclobutane ring. Continue to reflux for an additional 2-3 hours to ensure complete reaction.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol via distillation.
-
To the residue, add cold water to dissolve the sodium iodide salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the ether. The crude product can be purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.
Expected Yield: 53-55%.[9]
Visualizations
Experimental Workflow
Comparative Overview of Diiodopropane Isomers
References
- 1. This compound|lookchem [lookchem.com]
- 2. 1,2-diiodopropane price & availability - MOLBASE [molbase.com]
- 3. 627-31-6 Cas No. | 1,3-Diiodopropane | Apollo [store.apolloscientific.co.uk]
- 4. 1,3-Diiodopropane 99 , copper stabilizer 627-31-6 [sigmaaldrich.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. crescentchemical.com [crescentchemical.com]
- 7. 2,2-Diiodopropane | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2,2-Diiodopropane | 630-13-7 | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,1-Diiodopropane: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling 1,1-diiodopropane must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a halogenated hydrocarbon, this compound is classified as hazardous waste and requires specific handling and disposal protocols. This guide provides essential, step-by-step instructions for the proper management of this compound waste.
Key Disposal Procedures
Proper disposal of this compound is not only a matter of safety but also a legal requirement. Laboratories must consult their institution's specific hazardous waste management guidelines and local regulations. The following steps provide a general framework for the safe disposal of this compound.
Waste Identification and Segregation
This compound is a halogenated organic compound. It is crucial to segregate it from other waste streams to prevent dangerous reactions and to facilitate proper treatment and disposal.
-
Designated Waste Container: Collect all this compound waste in a dedicated, clearly labeled container.[1]
-
Labeling: The container must be labeled as "Halogenated Organic Waste" and should clearly list "this compound" as a component. The mass or volume of the added waste should also be recorded.[1]
-
Avoid Mixing: Do not mix this compound waste with non-halogenated organic wastes, acidic or basic aqueous wastes, or other incompatible chemicals.[1] Mixing can lead to chemical reactions, generation of toxic fumes, or complicate the disposal process.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risks.
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Small Spills: For small spills, absorb the this compound with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.
-
Collection: Carefully collect the absorbent material and place it in the designated halogenated organic waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures.
Storage of Waste
Proper storage of this compound waste is critical to prevent accidents and ensure compliance with safety regulations.
-
Container Integrity: Ensure the waste container is in good condition, compatible with this compound, and is kept securely closed when not in use.
-
Storage Location: Store the waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the collection of the halogenated organic waste container by your institution's environmental health and safety (EHS) department or a contracted waste disposal service.
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations for hazardous waste. Halogenated organic wastes are typically incinerated at high temperatures in regulated hazardous waste incinerators.[1]
Summary of Key Information
For quick reference, the following table summarizes the essential information for the proper disposal of this compound.
| Parameter | Guideline |
| Waste Category | Halogenated Organic Waste |
| Container Type | Dedicated, properly sealed, and compatible container |
| Labeling Requirements | "Halogenated Organic Waste", "this compound", and volume/mass |
| Segregation | Do not mix with non-halogenated organics, acids, or bases |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat |
| Spill Cleanup | Absorb with inert material and place in waste container |
| Storage | Cool, well-ventilated area, in secondary containment |
| Final Disposal | Via licensed hazardous waste disposal service |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling. No specific SDS for this compound could be located during this search, therefore these procedures are based on best practices for halogenated hydrocarbons and data from similar compounds.
References
Essential Safety and Operational Guide for Handling 1,1-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 1,1-Diiodopropane. The following procedures are based on best practices for handling similar halogenated hydrocarbons and should be implemented to ensure laboratory safety. No specific Safety Data Sheet (SDS) for this compound was located; therefore, these recommendations are synthesized from data on analogous compounds.
Hazard Summary
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: Vapors may cause respiratory irritation.[1][2]
-
Flammability: May be a flammable liquid and vapor.[3]
-
Light Sensitivity: The compound may be sensitive to light.[2]
-
Hazardous Decomposition: Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen iodide.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and vapors that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | To prevent skin contact, which may cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To avoid inhalation of vapors, which can lead to respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
- Prepare all necessary equipment and reagents before handling the chemical.
- Remove all potential ignition sources from the work area.[3]
2. Chemical Handling:
- Don all required PPE as outlined in the table above.
- Conduct all work within a certified chemical fume hood to minimize inhalation exposure.[1]
- Use spark-proof tools and equipment to prevent ignition.[3]
- Avoid contact with skin and eyes.[2][3]
- Keep the container tightly closed when not in use.[3]
3. In Case of a Spill:
- Evacuate the immediate area.
- If safe to do so, eliminate all ignition sources.[3]
- Ventilate the area.
- Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2][3]
- Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3]
- Do not allow the chemical to enter drains or waterways.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, properly labeled hazardous waste container.
- The container should be made of a compatible material and kept tightly closed.
- Never mix this compound waste with other waste streams.
2. Storage of Waste:
- Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
- The storage area should be cool and protected from direct sunlight.
3. Final Disposal:
- Dispose of the hazardous waste through a licensed environmental waste management company.
- All disposal activities must adhere to local, state, and federal regulations.
Below is a diagram illustrating the logical workflow for handling and disposing of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
